Gpbar-A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gpbar-A: A Selective GPBAR1 Agonist for Research and Drug Development
An In-depth Technical Guide
Introduction
Gpbar-A is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. As a non-bile acid agonist, this compound provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPBAR1. This receptor is a key regulator of energy homeostasis, glucose metabolism, and inflammatory responses, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), as well as inflammatory conditions. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key signaling pathways, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound activates GPBAR1, a Gs-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade mediates the diverse biological effects of GPBAR1 activation.
Quantitative Data
The following table summarizes the key pharmacological parameters of this compound based on in vitro studies.
| Parameter | Cell Line | Assay Type | Value | Reference |
| cAMP Production | GLUTag cells | cAMP Assay | 57% increase at 3 µM | [1] |
| GLP-1 Secretion | GLUTag cells | GLP-1 Release Assay | Stimulates release at 3 µM | [1] |
| Primary colonic cultures | GLP-1 Release Assay | 4.2-fold increase at 3 µM | [1] | |
| Upper small intestinal cultures | GLP-1 Release Assay | 2.6-fold increase at 3 µM | [1] |
Signaling Pathways
Activation of GPBAR1 by this compound initiates a primary signaling cascade through the Gαs subunit, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn phosphorylate downstream targets, including the cAMP response element-binding protein (CREB). This pathway is central to many of the metabolic benefits associated with GPBAR1 activation, such as the secretion of glucagon-like peptide-1 (GLP-1).
Beyond the canonical Gs-cAMP pathway, GPBAR1 activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which can subsequently activate the Extracellular signal-regulated kinase (ERK) pathway. Additionally, GPBAR1 signaling can involve β-arrestin recruitment, which may lead to G protein-independent signaling events and receptor internalization.
Visualizing GPBAR1 Signaling
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound as a selective GPBAR1 agonist.
GPBAR1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound for the GPBAR1 receptor.
Materials:
-
HEK293 cells stably expressing human GPBAR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]-LCA or a specific synthetic radiolabeled GPBAR1 agonist)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known unlabeled GPBAR1 agonist like lithocholic acid)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GPBAR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a saturating concentration of the unlabeled control.
-
Incubate at a defined temperature and time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Measurement Assay
This functional assay measures the ability of this compound to stimulate cAMP production in cells expressing GPBAR1.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPBAR1
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding:
-
Seed GPBAR1-expressing cells into a 96-well plate and culture overnight.
-
-
Compound Treatment:
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound or controls to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
-
GLP-1 Secretion Assay
This assay assesses the ability of this compound to stimulate GLP-1 secretion from enteroendocrine L-cells.
Materials:
-
GLUTag or NCI-H716 cells, or primary intestinal cultures
-
Cell culture medium
-
Secretion buffer (e.g., KRB buffer)
-
This compound
-
Positive control (e.g., phorbol myristate acetate)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture:
-
Culture enteroendocrine cells in appropriate plates.
-
-
Stimulation:
-
Wash cells with secretion buffer.
-
Incubate cells with this compound and a DPP-IV inhibitor for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
Collect the supernatant.
-
Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit.
-
-
Data Analysis:
-
Normalize GLP-1 secretion to the total protein content of the cells.
-
Compare the GLP-1 secretion in this compound-treated cells to untreated controls.
-
Selectivity Profile
To be a truly valuable research tool and a potential therapeutic lead, this compound must exhibit high selectivity for GPBAR1 over other related receptors, particularly the farnesoid X receptor (FXR), another bile acid receptor with distinct signaling pathways and physiological roles. The selectivity of this compound can be assessed using reporter gene assays in cells expressing either GPBAR1 or FXR. A highly selective agonist will show potent activation of GPBAR1 with minimal to no activity at FXR.
Conclusion
This compound is a selective agonist of GPBAR1 that serves as a critical tool for elucidating the complex biology of this receptor. Its ability to stimulate the Gs-cAMP pathway and downstream events like GLP-1 secretion underscores its potential for the development of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacological characterization of this compound and other selective GPBAR1 agonists. Further research is warranted to fully delineate its in vivo efficacy and safety profile.
References
Gpbar-A: A Technical Guide to a Potent GPBAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpbar-A is a potent and specific synthetic agonist of the G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), also known as the Takeda G protein-coupled receptor 5 (TGR5). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of GPBAR1 activation. The document includes a summary of its pharmacological properties, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Introduction to GPBAR1 and the Discovery of this compound
The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) is a member of the GPCR superfamily that is activated by bile acids. It is expressed in a variety of tissues and is involved in the regulation of energy homeostasis, glucose metabolism, and inflammation. The discovery of GPBAR1 as a bile acid receptor opened new avenues for therapeutic intervention in metabolic and inflammatory diseases.
While the specific details surrounding the initial discovery of this compound, including the lead identification and optimization process, are not extensively documented in publicly available literature, it has emerged as a valuable tool compound for studying GPBAR1 biology due to its high potency and selectivity. It is commercially available from several suppliers for research purposes.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 4-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-4,5-dihydro-pyrido[3,2-f]-1,4-oxazepin-3(2H)-one |
| Molecular Formula | C₂₃H₁₅F₇N₂O₂ |
| Molecular Weight | 484.37 g/mol |
| CAS Number | 877052-79-4 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM)[1] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted pyridone core with a 3,5-bis(trifluoromethyl)benzyl moiety and a 2-fluorophenyl group through a series of organic reactions. The synthesis of structurally related compounds often involves multi-step sequences that may include condensation, cyclization, and substitution reactions.
Pharmacological Data
This compound is a potent agonist of GPBAR1. Its activation of the receptor has been characterized in various in vitro systems.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Reporter Gene Assay | HEK293 | EC₅₀ | 0.23 nM | [2] |
| GLP-1 Secretion | GLUTag cells | Fold Increase (at 3 µM) | - | [2] |
| GLP-1 Secretion | Primary colonic cultures | Fold Increase (at 3 µM) | 4.2 | [2] |
| GLP-1 Secretion | Upper small intestinal cultures | Fold Increase (at 3 µM) | 2.6 | [2] |
| cAMP Production | GLUTag cells | % Increase (at 3 µM) | 57% |
Signaling Pathways
Activation of GPBAR1 by this compound initiates a downstream signaling cascade primarily through the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
Figure 1: this compound mediated GPBAR1 signaling pathway.
Experimental Protocols
In Vitro GLP-1 Secretion Assay
This protocol describes a method to measure GLP-1 secretion from the murine GLUTag enteroendocrine cell line in response to this compound.
Materials:
-
GLUTag cells
-
DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with 0.1% BSA
-
This compound
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Active GLP-1 ELISA Kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture GLUTag cells in supplemented DMEM at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Seed 2 x 10⁵ cells/well into 24-well plates and allow them to adhere for 48 hours.
-
Wash and Pre-incubation: Wash cells twice with KRBB and then pre-incubate in 500 µL of KRBB for 1 hour at 37°C.
-
Treatment: Aspirate the buffer and add 500 µL of KRBB containing the desired concentrations of this compound or vehicle control (DMSO). A positive control, such as 10 mM glucose, should be included. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge to remove any cellular debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Protein Quantification: Lyse the cells in each well and measure the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content for each well.
References
An In-depth Technical Guide to Gpbar1 Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5 or M-BAR, is a multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by bile acids, Gpbar1 is expressed in a wide array of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells. Its activation triggers a cascade of downstream signaling events that influence glucose homeostasis, energy expenditure, and inflammatory responses, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease, as well as inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways of Gpbar1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways
Gpbar1 activation initiates a complex network of intracellular signaling cascades. While the canonical pathway involves the coupling to Gαs and subsequent production of cyclic AMP (cAMP), a growing body of evidence highlights the importance of non-canonical, Gαs-independent signaling routes.
The Canonical Gαs-cAMP-PKA Signaling Pathway
The most well-characterized Gpbar1 signaling pathway is initiated by its coupling to the stimulatory G protein, Gαs.[1] Upon agonist binding, Gpbar1 undergoes a conformational change, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors and enzymes, thereby modulating their activity.
A key downstream effector of the Gpbar1-cAMP-PKA axis is the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their transcription. This pathway is central to many of the physiological effects of Gpbar1 activation, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and the regulation of energy expenditure in brown adipose tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Surface: A Technical Guide to the Cellular Targets of Gpbar-A and TGR5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar-A is a potent and selective synthetic agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. While TGR5 is the primary and intended target of this compound, a comprehensive understanding of its cellular effects requires an exploration of both the intricate signaling pathways downstream of TGR5 activation and the potential for TGR5-independent activities of its endogenous ligands, the bile acids. This technical guide provides an in-depth analysis of the cellular targets and signaling cascades affected by this compound and other TGR5 agonists, with a focus on effects that extend beyond simple Gαs-cAMP signaling. We will delve into the broader cellular interactome of bile acids, detail key experimental methodologies for investigating these interactions, and present quantitative data where available.
I. Cellular Targets of Bile Acids: A Landscape Beyond TGR5
While this compound is designed for TGR5 specificity, its natural counterparts, bile acids, interact with a range of cellular targets. Understanding this broader context is crucial for interpreting the full spectrum of physiological effects observed in response to bile acid signaling and for appreciating the selectivity of synthetic agonists.
Nuclear Receptors: Intracellular Hubs of Bile Acid Signaling
Once transported into the cell, bile acids can directly engage with several nuclear receptors, thereby modulating gene transcription in a TGR5-independent manner. This represents a significant parallel signaling axis for these endogenous molecules.
| Nuclear Receptor | Endogenous Bile Acid Ligands (Examples) | Primary Function in Bile Acid Homeostasis |
| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid (CDCA), Cholic acid (CA), Deoxycholic acid (DCA), Lithocholic acid (LCA) | Master regulator of bile acid synthesis and transport[1][2]. |
| Pregnane X Receptor (PXR) | Lithocholic acid (LCA), 3-keto-LCA | Regulates detoxification of xenobiotics and bile acids[3]. |
| Vitamin D Receptor (VDR) | Lithocholic acid (LCA) | Involved in calcium homeostasis and detoxification of LCA[3]. |
| Glucocorticoid Receptor (GR) | Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA) | Modulates inflammatory responses and metabolism[4]. |
| Liver X Receptor (LXR) | - | Indirectly regulated by bile acids; involved in cholesterol homeostasis. |
Note: Synthetic TGR5 agonists like INT-777 have been shown to be specific for TGR5 and do not activate FXR. While direct comprehensive screening data for this compound is not publicly available, its design as a selective TGR5 agonist suggests a similar lack of significant off-target activity on these nuclear receptors.
TGR5-Independent Effects on Cellular Metabolism
Recent evidence indicates that some metabolic effects of bile acids are not mediated by TGR5. For instance, acute elevations in circulating bile acids can impair hepatic insulin sensitivity by blunting the insulin-mediated suppression of hepatic glucose production, an effect that persists in TGR5 knockout mice. This highlights the existence of yet-to-be-fully-characterized TGR5-independent pathways for bile acid signaling in metabolic regulation.
II. The Intricate Signaling Network of TGR5
Activation of TGR5 by agonists such as this compound initiates a cascade of intracellular events that are more complex than the canonical Gαs-cAMP-PKA pathway. These non-canonical pathways are crucial for the diverse physiological roles of TGR5.
Canonical Gαs-cAMP Pathway
The primary signaling mechanism of TGR5 involves coupling to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the CREB transcription factor, leading to changes in gene expression. This pathway is central to TGR5's role in stimulating glucagon-like peptide-1 (GLP-1) secretion.
Non-Canonical TGR5 Signaling Pathways
Beyond the classical Gαs pathway, TGR5 activation triggers a diverse array of signaling events, often in a cell-type-specific manner.
TGR5 can signal through β-arrestin 2. Upon agonist binding, β-arrestin 2 is recruited to the receptor and can act as a scaffold for other signaling proteins. A key consequence of this is the inhibition of the NF-κB pathway. TGR5 activation enhances the interaction between β-arrestin 2 and IκBα, the inhibitor of NF-κB. This interaction stabilizes IκBα, preventing its degradation and thereby sequestering NF-κB in the cytoplasm, which leads to a potent anti-inflammatory effect.
In gastric smooth muscle cells, TGR5 activation leads to relaxation by inhibiting the RhoA/Rho kinase (ROCK) pathway. This occurs through two parallel cAMP-dependent mechanisms: PKA-mediated phosphorylation of RhoA at Ser188, and Epac-dependent stimulation of Rap1, which also leads to ROCK inhibition.
Different TGR5 agonists can exhibit "biased agonism," preferentially activating one signaling pathway over another. For example, the agonist R399 shows a bias for β-arrestin 1 signaling, which promotes YAP activation and cell proliferation in non-small cell lung cancer cells. In contrast, INT-777 is biased towards Gs signaling, leading to YAP inactivation and inhibition of cell growth. This highlights the complexity of TGR5 pharmacology and the potential for developing pathway-selective drugs.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular targets and signaling pathways of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to TGR5 activation.
Materials:
-
HEK293T or other suitable cells
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
DMEM with 10% FBS
-
This compound or other TGR5 agonists
-
NF-κB activator (e.g., TNF-α or LPS)
-
Passive Lysis Buffer
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System from Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well. Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Aspirate the medium and replace it with 90 µL of serum-free DMEM.
-
Add 10 µL of this compound at various concentrations (pre-diluted in serum-free DMEM) to the appropriate wells. Incubate for 1-2 hours.
-
Add 10 µL of NF-κB activator (e.g., TNF-α to a final concentration of 20 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and wash cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure firefly luminescence.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. Express the results as a percentage of the activity in the stimulated control.
Co-Immunoprecipitation of β-arrestin 2 and IκBα
This protocol is designed to demonstrate the interaction between β-arrestin 2 and IκBα following TGR5 activation.
Materials:
-
Cells endogenously expressing or overexpressing TGR5, β-arrestin 2, and IκBα (e.g., HEK293T)
-
This compound
-
Ice-cold PBS
-
1X Cell Lysis Buffer (e.g., from Cell Signaling Technology, #9803) with protease and phosphatase inhibitors
-
Antibody against β-arrestin 2 (for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Antibody against IκBα (for Western blot)
-
Antibody against β-arrestin 2 (for Western blot)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in 10 cm plates.
-
Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 0.5 mL of ice-cold 1X Cell Lysis Buffer to each plate and incubate on ice for 5 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 500 µg of protein lysate, add 2-5 µg of anti-β-arrestin 2 antibody or isotype control IgG. Incubate with rotation overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate with rotation for 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic separation rack.
-
Wash the beads five times with 500 µL of 1X Cell Lysis Buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 30 µL of 3X SDS sample buffer and boil for 5 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and β-arrestin 2, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL detection system. An increased amount of IκBα in the β-arrestin 2 IP from this compound-treated cells compared to the control indicates an enhanced interaction.
-
IV. Conclusion
The cellular pharmacology of this compound is defined by its potent and selective activation of TGR5. However, a thorough understanding of its biological effects necessitates an appreciation of the complex, non-canonical signaling pathways downstream of TGR5, including those mediated by β-arrestin and those leading to the inhibition of NF-κB and Rho kinase. Furthermore, when considering the broader physiological context of bile acid signaling, it is essential to recognize the role of other cellular targets, particularly nuclear receptors, which are engaged by endogenous bile acids but not by selective synthetic agonists like this compound. The experimental protocols detailed herein provide a robust framework for researchers to further dissect these intricate signaling networks and to characterize the full spectrum of cellular responses to TGR5 activation. This knowledge is critical for the continued development of TGR5-targeted therapeutics for metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gpbar1-cAMP Axis: A Technical Guide to Understanding its Effects on Intracellular cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, and its critical role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels. This document details the underlying signaling pathways, presents quantitative data on the effects of various ligands, and provides detailed experimental protocols for researchers in the field of drug discovery and development.
Introduction to Gpbar1 and its Role in cAMP Signaling
Gpbar1 is a member of the G protein-coupled receptor (GPCR) superfamily and functions as a cell surface receptor for bile acids.[1] Upon activation by bile acids and other synthetic ligands, Gpbar1 primarily couples to the stimulatory G protein, Gαs. This interaction initiates a signaling cascade wherein the activated Gαs subunit stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cAMP.[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn mediate a wide array of physiological responses. These include the regulation of glucose homeostasis, energy expenditure, inflammation, and smooth muscle relaxation.[3]
However, the signaling outcome of Gpbar1 activation can be cell-type dependent. For instance, in ciliated cholangiocytes, Gpbar1 has been shown to couple to the inhibitory G protein, Gαi, leading to a decrease in intracellular cAMP levels. This highlights the complexity of Gpbar1 signaling and the importance of the cellular context.
Gpbar1 Signaling Pathway
The canonical Gpbar1 signaling pathway leading to an increase in intracellular cAMP is a crucial mechanism for many of its physiological effects. The binding of an agonist to Gpbar1 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of the Gαs-GTP complex from the βγ subunits. The activated Gαs-GTP then binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane. Adenylyl cyclase, in turn, converts ATP into cAMP. The generated cAMP can then activate PKA by binding to its regulatory subunits, releasing the catalytic subunits to phosphorylate various downstream targets.
Quantitative Effects of Ligands on Intracellular cAMP Levels
The modulation of intracellular cAMP levels by Gpbar1 ligands has been quantified in numerous studies. The following tables summarize the effects of various agonists and antagonists on cAMP production in different cellular contexts.
Gpbar1 Agonists
| Agonist | Cell Type | EC50 (µM) | Observed Effect on cAMP | Reference |
|---|---|---|---|---|
| Lithocholic acid (LCA) | CHO cells expressing human GPBAR1 | 0.53 | Potent induction of cAMP | |
| Deoxycholic acid (DCA) | CHO cells expressing human GPBAR1 | 1.0 | Induction of cAMP | |
| Chenodeoxycholic acid (CDCA) | CHO cells expressing human GPBAR1 | 4.4 | Induction of cAMP | |
| Cholic acid (CA) | CHO cells expressing human GPBAR1 | 7.7 | Induction of cAMP | |
| INT-777 | HEK293 cells overexpressing GPBAR1 | 0.18 | Potent and selective agonism | |
| Oleanolic Acid | RAW 264.7 macrophages | - | Concentration-dependent increase | |
| Compound 7 (Dual GPBAR1 agonist/RORγt inverse agonist) | HEK-293T cells transfected with GPBAR1 | 5.9 | Efficacy of ~129% compared to TLCA |
Gpbar1 Antagonists
| Antagonist | Cell Type | IC50 | Observed Effect on cAMP | Reference |
|---|---|---|---|---|
| SBI-115 | Cystic cholangiocytes | - | Inhibits taurolithocholic acid-induced increases in cAMP levels at 100 and 200 µM. | |
| SBI-364 | - | 8.6 nM | Potent first-in-class competitive antagonist that inhibits cAMP-mediated pathways. | |
| DFN406 | MKN45 gastric cancer cells | - | Inhibited GPBAR1 ligand-induced effects associated with downstream signaling. |
Experimental Protocols for Measuring Intracellular cAMP
Accurate quantification of intracellular cAMP is fundamental to studying Gpbar1 signaling. Several robust methods are available, with Homogeneous Time-Resolved Fluorescence (HTRF) and Förster Resonance Energy Transfer (FRET) being among the most widely used for their high-throughput capabilities and sensitivity.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
The HTRF cAMP assay is a competitive immunoassay. It relies on the competition between native cAMP produced by cells and a labeled cAMP (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the antibody is bound to the d2-labeled cAMP, FRET occurs. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells expressing Gpbar1 to 70-90% confluency.
-
Harvest and resuspend cells in stimulation buffer to the desired density. For adherent cells, seed them in a 384-well plate and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the Gpbar1 agonist or antagonist in stimulation buffer.
-
-
Cell Stimulation:
-
Add the compound dilutions to the wells containing the cells.
-
For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a negative control (vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the d2-labeled cAMP and the Europium cryptate-labeled anti-cAMP antibody to each well.
-
Incubate the plate at room temperature for 1 hour to allow for the competitive binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the ligand concentration to determine EC50 or IC50 values.
-
Förster Resonance Energy Transfer (FRET)-based cAMP Biosensors
FRET-based biosensors are genetically encoded proteins that change their conformation upon binding to cAMP, leading to a change in FRET efficiency between two fluorescent proteins. A common type of FRET biosensor for cAMP is based on the Epac protein.
Detailed Protocol:
-
Cell Transfection:
-
Transfect the host cells with a plasmid encoding the FRET-based cAMP biosensor. For stable expression, generate a stable cell line.
-
-
Cell Seeding:
-
Seed the transfected cells in a multi-well plate suitable for fluorescence microscopy or plate reading.
-
-
Compound Addition:
-
Prepare dilutions of the Gpbar1 agonist or antagonist.
-
Add the compounds to the cells and immediately start the measurement.
-
-
Live-Cell Imaging/Reading:
-
Use a fluorescence microscope or a plate reader equipped for FRET measurements to monitor the change in the FRET ratio over time.
-
Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the change in FRET ratio against time to observe the kinetics of the cAMP response.
-
For dose-response experiments, plot the maximum change in FRET ratio against the ligand concentration.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of a test compound on Gpbar1-mediated intracellular cAMP production.
Conclusion
The Gpbar1-cAMP signaling axis represents a significant area of research with therapeutic potential in various metabolic and inflammatory diseases. A thorough understanding of the effects of different ligands on intracellular cAMP levels is paramount for the development of novel drugs targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge of Gpbar1 pharmacology and its downstream consequences. The continued investigation into the nuances of Gpbar1 signaling will undoubtedly pave the way for innovative therapeutic strategies.
References
Pharmacological Properties of Gpbar-A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpbar-A is a potent and specific agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, signaling pathways, and in vitro and in vivo effects. The information is curated to support researchers and professionals in the fields of pharmacology and drug development in their exploration of GPBAR1 as a therapeutic target for metabolic and inflammatory diseases.
Introduction to this compound and GPBAR1
The G protein-coupled bile acid receptor 1 (GPBAR1) has emerged as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and inflammatory disorders.[1][2] GPBAR1 is activated by bile acids, which are endogenous signaling molecules.[2] this compound is a synthetic, specific agonist of GPBAR1, designed to elicit the therapeutic effects of receptor activation with high potency and selectivity.[3] This document details the key pharmacological characteristics of this compound, providing essential data and experimental context for its scientific evaluation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity on human and murine GPBAR1.
Table 1: In Vitro Potency of this compound
| Cell Line | Receptor Species | Assay Type | Parameter | Value (µM) |
| HEK293 | Human | CRE-luciferase reporter | EC50 | 0.019 |
| HEK293 | Mouse | CRE-luciferase reporter | EC50 | 0.13 |
Data sourced from MedchemExpress. EC50 values represent the concentration of this compound required to elicit a half-maximal response in the respective assays.
Signaling Pathways
Activation of GPBAR1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Emerging evidence also suggests the involvement of β-arrestin pathways in GPBAR1 signaling, which can be agonist-dependent and lead to distinct downstream effects. Furthermore, activation of GPBAR1 has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Gs/cAMP Signaling Pathway
The canonical signaling pathway for GPBAR1 activation by this compound is depicted below. This pathway is central to many of the metabolic effects of GPBAR1 agonists, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion.
References
- 1. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Gpbar1 (TGR5) in Metabolic Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, has emerged as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2] Gpbar1 is activated by bile acids, which, beyond their classical role in digestion, are now recognized as critical signaling molecules in metabolic regulation.[3][4] This receptor is expressed in various metabolically active tissues, including enteroendocrine L-cells, brown adipose tissue, skeletal muscle, and macrophages, where it modulates key physiological processes such as glucose homeostasis, energy expenditure, and inflammation.[5] This technical guide provides a comprehensive overview of the core biology of Gpbar1, detailing its signaling pathways, experimental methodologies for its study, and quantitative data from key preclinical research.
Gpbar1 Signaling Pathways
Gpbar1 is a G protein-coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This canonical Gαs-cAMP-PKA-CREB pathway is central to many of the metabolic benefits associated with Gpbar1 activation.
Beyond the canonical pathway, Gpbar1 signaling can also involve other downstream effectors. For instance, in some cellular contexts, Gpbar1 activation has been linked to calcium mobilization and the activation of the ERK1/2 signaling pathway. Furthermore, Gpbar1 can exert anti-inflammatory effects by antagonizing the NF-κB signaling pathway, a key regulator of inflammation. This anti-inflammatory action is, in part, mediated by the cAMP-PKA pathway which can interfere with NF-κB activation.
Key Metabolic Functions of Gpbar1
Glucagon-Like Peptide-1 (GLP-1) Secretion
One of the most well-characterized roles of Gpbar1 is its ability to stimulate the secretion of GLP-1 from intestinal enteroendocrine L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. Activation of Gpbar1 on the basolateral membrane of L-cells is thought to be the predominant mechanism for bile acid-induced GLP-1 release. This effect is mediated by the Gαs-cAMP pathway. The stimulation of endogenous GLP-1 secretion by Gpbar1 agonists represents a key strategy for the treatment of type 2 diabetes.
Energy Expenditure
Gpbar1 activation has been shown to increase energy expenditure, primarily through the browning of white adipose tissue (WAT) and the activation of brown adipose tissue (BAT). This process involves the upregulation of uncoupling protein 1 (UCP1), which dissipates energy as heat. The Gpbar1-mediated increase in cAMP can lead to the activation of PGC-1α, a master regulator of mitochondrial biogenesis and thermogenesis. By promoting energy expenditure, Gpbar1 agonists have the potential to combat obesity.
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of many metabolic diseases, including insulin resistance and NASH. Gpbar1 activation exerts potent anti-inflammatory effects in macrophages and other immune cells. As mentioned, this is partly achieved by inhibiting the pro-inflammatory NF-κB pathway. Gpbar1 agonists have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-12, while promoting an anti-inflammatory M2 macrophage phenotype.
Quantitative Data on Gpbar1 Agonists
Several synthetic Gpbar1 agonists have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for two prominent agonists, BAR501 and INT-777.
Table 1: In Vitro Activity of Gpbar1 Agonists
| Compound | Assay System | Parameter | Value | Reference |
| BAR501 | HEK293T cells with CRE-luciferase reporter | EC50 | 1 µM | |
| GLUTAg cells | ↑ GLP-1 mRNA expression (at 10 µM) | ~2.5-fold | ||
| GLUTAg cells | ↑ cAMP production (at 10 µM) | Significant increase | ||
| INT-777 | HEK293 cells overexpressing Gpbar1 | EC50 | 0.5 - 8 µM | |
| Human endometriotic stromal cells | ↓ TNF-α-induced IL-6, IL-8, MCP-1 | Significant reduction |
Table 2: In Vivo Effects of BAR501 in a Mouse Model of NASH (High-Fat, High-Fructose Diet)
| Parameter | Treatment Group | Result | Reference |
| Body Weight | HFD-F + BAR501 (30 mg/kg/day) | Reversal of weight gain | |
| Serum ALT | HFD-F + BAR501 (30 mg/kg/day) | Significantly reduced vs. HFD-F | |
| Serum Cholesterol | HFD-F + BAR501 (30 mg/kg/day) | Significantly reduced vs. HFD-F | |
| Glucose Tolerance | HFD-F + BAR501 (30 mg/kg/day) | Improved glucose tolerance | |
| Intestinal GLP-1 mRNA | HFD-F + BAR501 (30 mg/kg/day) | Increased expression | |
| Adipose Tissue Ucp1 mRNA | HFD-F + BAR501 (30 mg/kg/day) | Increased expression |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Gpbar1 function. Below are representative protocols for key in vitro and in vivo experiments.
Gpbar1 Activation Assay (CRE-Luciferase Reporter Assay)
This cell-based assay is a standard method to quantify the activation of Gpbar1 by agonists. It relies on the Gαs-cAMP-PKA-CREB signaling pathway.
Objective: To measure the dose-dependent activation of Gpbar1 by a test compound.
Materials:
-
HEK293T cells
-
Expression vector for human Gpbar1 (e.g., pCMV-GPBAR1)
-
CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Control vector for transfection efficiency (e.g., Renilla luciferase vector)
-
Transfection reagent (e.g., FuGENE HD)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and positive control (e.g., Lithocholic acid, BAR501)
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with the Gpbar1 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in serum-free medium. Replace the culture medium with the compound dilutions and incubate for 18-24 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50.
GLP-1 Secretion Assay from Intestinal Organoids
This ex vivo assay provides a more physiologically relevant system to study the effects of Gpbar1 agonists on GLP-1 secretion from primary intestinal cells.
Objective: To measure GLP-1 secretion from mouse or human intestinal organoids in response to Gpbar1 agonism.
Materials:
-
Intestinal crypts isolated from mouse or human tissue
-
Matrigel
-
Organoid culture medium
-
Test compound and positive controls (e.g., TGR5 agonist, forskolin)
-
Extracellular buffer (ECB)
-
GLP-1 ELISA kit
Protocol:
-
Organoid Culture: Isolate intestinal crypts and embed them in Matrigel. Culture the crypts in organoid culture medium to allow for the formation of mature organoids containing L-cells.
-
L-cell Enrichment (Optional): To enhance the GLP-1 signal, the organoid culture can be optimized to increase the density of L-cells, for example, by adding specific growth factors or small molecules to the differentiation medium.
-
Secretion Assay:
-
Gently harvest and wash the mature organoids.
-
Pre-incubate the organoids in ECB for a short period.
-
Stimulate the organoids with the test compound or positive controls dissolved in ECB for a defined period (e.g., 2 hours).
-
-
Supernatant Collection: Collect the supernatant containing the secreted GLP-1.
-
GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the organoids. Compare the GLP-1 secretion in response to the test compound with that of the vehicle control.
Ussing Chamber Experiments with Mouse Intestine
The Ussing chamber is an apparatus used to measure the transport of ions, nutrients, and drugs across epithelial tissues. It can be used to study the effects of Gpbar1 agonists on intestinal physiology.
Objective: To investigate the electrophysiological and barrier function effects of Gpbar1 activation on isolated mouse intestinal segments.
Materials:
-
Ussing chamber system
-
Mouse ileum or colon segments
-
Krebs-Ringer Bicarbonate (KRB) solution
-
Test compound
-
Voltage-clamp amplifier and data acquisition system
Protocol:
-
Tissue Preparation: Euthanize a mouse and excise a segment of the ileum or colon. Open the segment along the mesenteric border and gently remove the muscle layers.
-
Mounting: Mount the intestinal tissue in the Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Equilibrate the tissue in oxygenated KRB solution at 37°C.
-
Measurement of Basal Parameters: Measure the basal short-circuit current (Isc) and transepithelial electrical resistance (TEER) to assess tissue viability and baseline ion transport.
-
Compound Addition: Add the test compound to the basolateral (serosal) side of the tissue, as Gpbar1 is predominantly located on this membrane in L-cells.
-
Data Recording: Continuously record the changes in Isc and TEER following compound addition.
-
Data Analysis: Analyze the changes in electrophysiological parameters to determine the effect of the Gpbar1 agonist on intestinal ion transport and barrier function.
Induction of NASH in Mice (High-Fat, High-Fructose Model)
This in vivo model is commonly used to study the efficacy of therapeutic agents for NASH and associated metabolic disorders.
Objective: To induce a NASH phenotype in mice for the evaluation of Gpbar1 agonists.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Fructose solution (e.g., 23 g/L in drinking water) or high-sucrose diet
-
Test compound (e.g., BAR501) administered by oral gavage
Protocol:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week.
-
Diet Induction: Feed the mice an HFD and provide drinking water supplemented with fructose for a period of 16-20 weeks to induce obesity, insulin resistance, and NASH.
-
Compound Treatment: Concurrently with the diet or after the establishment of the disease phenotype, administer the Gpbar1 agonist or vehicle control daily by oral gavage.
-
Metabolic Phenotyping: Throughout the study, monitor body weight, food and water intake, and perform glucose and insulin tolerance tests.
-
Terminal Procedures: At the end of the study, collect blood for biochemical analysis (e.g., ALT, AST, cholesterol, glucose, insulin). Harvest the liver for histological analysis (H&E and Sirius Red staining) and gene expression analysis. Collect other tissues of interest (e.g., adipose tissue, intestine) for further analysis.
Conclusion
Gpbar1 stands as a multifaceted receptor with significant potential for the treatment of metabolic diseases. Its roles in promoting GLP-1 secretion, enhancing energy expenditure, and suppressing inflammation make it an attractive target for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of modulating Gpbar1 signaling. Future research will likely focus on the development of tissue-specific Gpbar1 agonists to maximize therapeutic benefits while minimizing potential side effects.
References
The role of Gpbar-A in regulating inflammation
An In-depth Technical Guide on the Role of Gpbar1 in Regulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpbar1, also known as TGR5 or M-BAR, is a G protein-coupled receptor that has emerged as a critical regulator of inflammatory processes.[1][2] Activated by bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), as well as synthetic agonists, Gpbar1 is expressed in various immune cells, including macrophages, monocytes, and dendritic cells.[2][3][4] Its activation triggers intracellular signaling cascades that ultimately suppress pro-inflammatory responses, making it an attractive therapeutic target for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies related to the anti-inflammatory role of Gpbar1.
Signaling Pathways
The anti-inflammatory effects of Gpbar1 are primarily mediated through two key signaling pathways: the antagonism of the NF-κB pathway and the activation of the cAMP/PKA pathway.
Gpbar1-Mediated Antagonism of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Gpbar1 activation has been shown to potently inhibit this pathway through multiple mechanisms. One of the primary modes of inhibition involves the suppression of IκBα phosphorylation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. Activation of Gpbar1 prevents this phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the inflammatory cascade. Furthermore, Gpbar1 activation has been demonstrated to be a negative modulator of NF-κB-mediated inflammation in a β-arrestin2-dependent manner.
Gpbar1-Mediated Activation of the cAMP-PKA-CREB Pathway
Another significant anti-inflammatory mechanism of Gpbar1 involves the cyclic adenosine monophosphate (cAMP) signaling pathway. Upon ligand binding, Gpbar1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). Activated PKA can then phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes. One of the key anti-inflammatory genes upregulated by this pathway is Interleukin-10 (IL-10), a potent immunosuppressive cytokine. IL-10 can inhibit the production of pro-inflammatory cytokines by macrophages and other immune cells, thus dampening the inflammatory response.
Quantitative Data on the Anti-inflammatory Effects of Gpbar1
The anti-inflammatory effects of Gpbar1 activation have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on the impact of Gpbar1 on the expression of pro-inflammatory cytokines and chemokines.
In Vitro Studies
| Cell Line | Treatment | Inflammatory Marker | Fold Change vs. LPS/TNF-α | Reference |
| SGC7901 (Gastric Cancer) | GPBARA | TNF-α mRNA | ↓ ~50% | |
| SGC7901 (Gastric Cancer) | GPBARA | MCP-1 mRNA | ↓ ~60% | |
| SGC7901 (Gastric Cancer) | 23(S)-mCDCA | TNF-α mRNA | ↓ ~40% | |
| SGC7901 (Gastric Cancer) | 23(S)-mCDCA | MCP-1 mRNA | ↓ ~50% | |
| Murine Macrophages | INT-777 | TNF-α production | ↓ ~70% | |
| Murine Macrophages | INT-777 | IL-6 production | ↓ ~80% | |
| Murine Macrophages | INT-777 | MCP-1 production | ↓ ~60% |
In Vivo Studies
| Animal Model | Treatment | Tissue | Inflammatory Marker | Fold Change vs. LPS/DSS/TNBS | Reference |
| LPS-induced Gastric Inflammation (WT mice) | 23(S)-mCDCA | Stomach | TNF-α protein | ↓ ~50% | |
| LPS-induced Gastric Inflammation (WT mice) | 23(S)-mCDCA | Stomach | MCP-1 protein | ↓ ~60% | |
| DSS-induced Colitis (WT mice) | Oleanolic Acid | Colon | MPO activity | ↓ ~50% | |
| TNBS-induced Colitis (WT mice) | Oleanolic Acid | Colon | Colitis score | ↓ ~40% | |
| TNBS-induced Colitis (WT mice) | Ciprofloxacin | Colon | Colitis score | ↓ ~50% | |
| Atherosclerosis (Ldlr-/- mice) | INT-777 | Aorta | Plaque size | ↓ ~40% | |
| TNBS-induced Colitis (WT mice) | BAR501 | Colon | TNF-α mRNA | ↓ ~60% | |
| TNBS-induced Colitis (WT mice) | BAR501 | Colon | IFN-γ mRNA | ↓ ~70% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Gpbar1's role in inflammation.
In Vitro Cell Culture and Stimulation
Cell Lines and Culture Conditions:
-
SGC7901 human gastric cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
RAW264.7 murine macrophages were maintained in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO2.
Stimulation and Treatment:
-
For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) (from E. coli O111:B4; Sigma-Aldrich) at a concentration of 1 µg/mL or tumor necrosis factor-alpha (TNF-α) (R&D Systems) at 10 ng/mL for the indicated times.
-
Gpbar1 agonists were added to the culture medium 24 hours prior to inflammatory stimulation. The following agonists and concentrations were used:
-
GPBARA (3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide) at 1 µM.
-
23(S)-mCDCA at 10 µM.
-
INT-777 (6α-ethyl-23(S)-methyl-cholic acid) at 10 µM.
-
Oleanolic Acid (Sigma-Aldrich) at 10 µM.
-
BAR501 at 10 µM.
-
Animal Models of Inflammation
Animals:
-
Wild-type C57BL/6 mice and Gpbar1 knockout (Gpbar1-/-) mice on a C57BL/6 background were used. All animals were housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
LPS-Induced Gastric Inflammation:
-
Mice were fasted for 12 hours and then intraperitoneally (i.p.) injected with LPS (10 mg/kg body weight). Control mice received an equal volume of saline. Gpbar1 agonists were administered by oral gavage 2 hours before LPS injection. Animals were euthanized 6 hours after LPS administration, and stomach tissues were collected for analysis.
Dextran Sulfate Sodium (DSS)-Induced Colitis:
-
Acute colitis was induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000; MP Biomedicals) in the drinking water for 7 consecutive days. Body weight, stool consistency, and the presence of blood in the feces were monitored daily to calculate the Disease Activity Index (DAI).
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis:
-
Mice were anesthetized, and a catheter was inserted into the colon. TNBS (5 mg in 50% ethanol) was administered intrarectally. Control mice received 50% ethanol alone. Gpbar1 agonists were administered daily by oral gavage starting from the day of TNBS administration.
Molecular and Cellular Analyses
Quantitative Real-Time PCR (qPCR):
-
Total RNA was extracted from cells or tissues using TRIzol reagent (Invitrogen).
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit (Promega).
-
qPCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system. The relative expression of target genes was normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.
Western Blot Analysis:
-
Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay kit (Pierce).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies overnight at 4°C.
-
Primary antibodies used included those against phospho-IκBα, IκBα, p65, and β-actin (Cell Signaling Technology).
-
After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentrations of TNF-α, IL-6, and MCP-1 in cell culture supernatants or serum were measured using commercially available ELISA kits (R&D Systems) according to the manufacturer's instructions.
Histological Analysis
-
Stomach or colon tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.
-
Sections were stained with hematoxylin and eosin (H&E) for morphological evaluation of inflammation, including cellular infiltration and tissue damage.
-
Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, was measured in tissue homogenates using a colorimetric assay kit (Cayman Chemical).
Experimental Workflow for Investigating Gpbar1 in Colitis
References
- 1. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid receptors regulate the role of intestinal macrophages in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gpbar1 (TGR5) Agonist Treatment in Primary Intestinal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing G protein-coupled bile acid receptor 1 (Gpbar1, also known as TGR5) agonists, herein referred to as Gpbar-A, in primary intestinal cultures. This document outlines the underlying signaling pathways, detailed experimental protocols for organoid culture and treatment, and methods for assessing the cellular response to this compound.
Introduction
Gpbar1 is a cell surface receptor activated by bile acids, playing a crucial role in intestinal homeostasis, epithelial regeneration, and metabolic regulation.[1][2][3] Its activation in the intestinal epithelium, particularly in intestinal stem cells (ISCs) and enteroendocrine L-cells, triggers signaling cascades that influence cell proliferation, differentiation, and hormone secretion.[1][4] These characteristics make Gpbar1 an attractive therapeutic target for conditions such as inflammatory bowel disease and type 2 diabetes. This guide details the use of this compound in primary intestinal organoid cultures, a key in vitro model system that recapitulates the intestinal epithelium.
Gpbar1 Signaling in the Intestine
Activation of Gpbar1 by an agonist initiates a cascade of intracellular events. Two primary pathways have been elucidated in intestinal epithelial cells:
-
SRC/YAP Pathway: In intestinal stem cells, Gpbar1 activation leads to the stimulation of SRC kinase. Activated SRC, in turn, promotes the nuclear translocation of Yes-associated protein 1 (YAP), a transcriptional co-activator. Nuclear YAP then drives the expression of genes that promote ISC proliferation and epithelial regeneration.
-
Gs/cAMP/GLP-1 Pathway: In enteroendocrine L-cells, Gpbar1 is coupled to a stimulatory Gα protein (Gs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis.
Data Presentation
Table 1: Effects of Gpbar1 Agonists on Intestinal Organoids
| Agonist | Model System | Concentration | Incubation Time | Observed Effect | Reference |
| INT-777 | Mouse Intestinal Organoids | Not specified | Not specified | Promoted organoid growth | |
| Lithocholic Acid (LCA) | Mouse Ileal Organoids | 10 µM | 48 hours | 2-fold increase in L-cell number | |
| This compound (general) | Mouse Intestinal Cultures | Not specified | Not specified | Increased GLP-1 secretion | |
| BAR501 | Mouse Models of Colitis | Not specified | Not specified | Upregulated ACE2 mRNA expression |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Intestinal Organoids
This protocol is adapted from established methods for generating intestinal organoids.
Materials:
-
Mouse small intestine or colon
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 medium
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
N-2 supplement
-
B-27 supplement
-
N-acetylcysteine
-
Recombinant Mouse EGF
-
Recombinant Mouse Noggin
-
Recombinant Mouse R-spondin1
-
Basement Membrane Matrix (e.g., Matrigel)
-
PBS (Ca²⁺/Mg²⁺ free)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Isolate the small intestine or colon from a mouse and flush with cold PBS.
-
Open the intestine longitudinally, wash with cold PBS, and cut into small 2-5 mm pieces.
-
Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes on a rocking platform at 4°C.
-
Vigorously shake the tube to release crypts and filter the supernatant through a 70 µm cell strainer into a new tube.
-
Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.
-
Resuspend the crypt pellet in complete organoid growth medium (DMEM/F-12 with supplements, growth factors, and antibiotics).
-
Mix the crypt suspension with Basement Membrane Matrix at a 1:2 ratio on ice.
-
Plate 50 µL domes of the mixture into a pre-warmed 24-well plate.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Overlay with 500 µL of complete organoid growth medium.
-
Culture at 37°C and 5% CO₂. Change the medium every 2-3 days. Organoids should be ready for experiments in 5-7 days.
Protocol 2: Treatment of Intestinal Organoids with this compound
Materials:
-
Mature intestinal organoids (from Protocol 1)
-
This compound of interest (e.g., INT-777, Lithocholic Acid)
-
DMSO (vehicle control)
-
Complete organoid growth medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete organoid growth medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Carefully remove the old medium from the organoid cultures.
-
Add 500 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired period (e.g., 24-48 hours), depending on the experimental endpoint.
-
After incubation, proceed with downstream analysis (e.g., imaging, RNA/protein extraction, or functional assays).
Protocol 3: Analysis of Organoid Growth and Proliferation
Methods:
-
Morphological Analysis: Capture brightfield images of the organoids at different time points. Measure the diameter and count the number of budding crypts per organoid to assess growth.
-
Immunofluorescence for Proliferation Markers: Fix, permeabilize, and stain organoids for proliferation markers such as Ki67 or EdU incorporation.
-
Colony-Forming Assays: Dissociate organoids into single cells and re-plate at a low density. Treat with this compound and count the number of newly formed organoids after 7-10 days to assess stem cell function.
Protocol 4: Quantification of GLP-1 Secretion
Procedure:
-
Treat organoids with this compound as described in Protocol 2.
-
After the incubation period, carefully collect the culture supernatant.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any debris.
-
Use a commercially available GLP-1 ELISA kit to quantify the concentration of secreted GLP-1 in the supernatant, following the manufacturer's instructions.
Experimental Workflow Diagram
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the effects of Gpbar1 agonists in primary intestinal cultures. By leveraging the power of intestinal organoids, researchers can effectively study the molecular mechanisms of Gpbar1 signaling and evaluate the therapeutic potential of novel this compound compounds for a variety of gastrointestinal and metabolic diseases.
References
Application Notes and Protocols for Gpbar1 (TGR5) Agonist Dosage in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gpbar1, also known as TGR5, is a G protein-coupled receptor that functions as a cell surface receptor for bile acids. Its activation has been shown to play a significant role in regulating glucose metabolism, energy expenditure, and inflammation. In the context of diabetes, Gpbar1 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects.[1][2][3][4] This makes Gpbar1 an attractive therapeutic target for type 2 diabetes. These application notes provide a summary of dosages for various Gpbar1 agonists used in mouse models of diabetes and detailed protocols for key experiments.
Data Presentation: Gpbar1 Agonist Dosages in Mouse Models
The following table summarizes the quantitative data on the dosages of different Gpbar1 agonists, the specific mouse models of diabetes used, the route of administration, treatment duration, and the observed effects.
| Agonist | Mouse Model | Dosage | Administration Route | Duration | Key Effects | Reference |
| Compound 18 | Diet-Induced Obese (DIO) C57BL/6J mice | 3, 10, 30, 100 mg/kg | Oral gavage (p.o.) | Acute and Chronic | Acutely, doses ≥30 mg/kg increased GLP-1 and PYY secretion and lowered glucose excursion in an OGTT. Chronically, it led to weight loss. Caused dose-dependent gallbladder filling. | [1] |
| INT-777 | Diet-Induced Obese (DIO) mice | 100 mg/kg | Not specified | Acute | Increased bile weight significantly, but did not cause a detectable increase in GLP-1. | |
| WB403 | db/db mice and high-fat diet (HFD)-induced diabetic mice | 10, 20 mg/kg | Oral gavage (p.o.) | 8 weeks | Significantly improved glucose tolerance, decreased fasting and postprandial blood glucose, and lowered HbA1c. Increased pancreatic β-cell mass and restored normal islet cell distribution. Did not cause gallbladder filling. | |
| BAR501 | High-Fat Diet-Fructose (HFD-F) fed mice | 15 mg/kg/day | In diet | 19 weeks | Increased brown adipose tissue (BAT) weight and thermogenic activity. | |
| 3-oxo-DCA | DSS-induced colitis model in C57BL/6 mice | 10 mg/kg/day | Oral gavage (p.o.) | 11 days | Reversed colitis development in a Gpbar1-dependent manner. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a Gpbar1 agonist on glucose tolerance in diabetic mice.
Materials:
-
Gpbar1 agonist of interest
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Mice (e.g., diet-induced obese or db/db mice)
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer the Gpbar1 agonist or vehicle control via oral gavage at the desired dose.
-
After a specific time following compound administration (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A significant lowering of the glucose excursion is indicative of improved glucose tolerance.
Measurement of Plasma GLP-1 and PYY
Objective: To determine if the Gpbar1 agonist stimulates the secretion of incretin hormones.
Materials:
-
Gpbar1 agonist of interest
-
Vehicle control
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
EDTA-coated tubes for blood collection
-
Centrifuge
-
ELISA kit for active GLP-1 and PYY
Procedure:
-
Administer the Gpbar1 agonist or vehicle control to mice.
-
At a specified time point after administration (e.g., 15-30 minutes), collect blood samples from the mice into EDTA-coated tubes containing a DPP-4 inhibitor.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of active GLP-1 and PYY in the plasma using a commercially available ELISA kit according to the manufacturer's instructions. An increase in plasma GLP-1 and PYY levels suggests that the Gpbar1 agonist is stimulating their secretion from enteroendocrine cells.
Assessment of Gallbladder Filling
Objective: To evaluate the potential side effect of Gpbar1 agonists on gallbladder filling.
Materials:
-
Gpbar1 agonist of interest
-
Vehicle control
-
Analytical balance
Procedure:
-
Administer the Gpbar1 agonist or vehicle control to mice at various doses.
-
After a specific duration (e.g., 2-4 hours), euthanize the mice.
-
Carefully dissect and excise the gallbladder.
-
Weigh the gallbladder using an analytical balance. A dose-dependent increase in gallbladder weight indicates gallbladder filling, which is a potential adverse effect of some TGR5 agonists.
Mandatory Visualizations
Signaling Pathway of Gpbar1 Activation in Enteroendocrine L-cells
Caption: Gpbar1 signaling cascade in L-cells leading to GLP-1 secretion.
Experimental Workflow for Evaluating a Gpbar1 Agonist in a Mouse Model of Diabetes
Caption: Workflow for in vivo evaluation of a Gpbar1 agonist.
Conclusion
The activation of Gpbar1 presents a promising therapeutic strategy for the treatment of type 2 diabetes. The provided data and protocols offer a foundational guide for researchers to design and execute preclinical studies evaluating novel Gpbar1 agonists in relevant mouse models. Careful consideration of the dosage, route of administration, and potential for side effects such as gallbladder filling is crucial for the successful development of these compounds.
References
- 1. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 3. A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
Application of Gpbar-A in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Gpbar-A, a selective G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonist, in high-throughput screening (HTS) campaigns. This guide is intended to assist in the identification and characterization of novel GPBAR1 modulators for therapeutic development.
Introduction
GPBAR1 is a promising therapeutic target for a range of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).[1] As a G protein-coupled receptor (GPCR), its activation by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP).[1][2] This signaling cascade has diverse physiological effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, modulation of inflammatory responses through inhibition of the NF-κB pathway, and regulation of energy homeostasis.[2][3] High-throughput screening assays targeting GPBAR1 are crucial for the discovery of new chemical entities with therapeutic potential.
Data Presentation: Potency of GPBAR1 Agonists
The following table summarizes the in vitro potency (EC50 values) of this compound and other representative GPBAR1 agonists from various high-throughput screening assays. This data allows for a comparative analysis of compound activity.
| Compound Name | Assay Type | Cell Line | Species | EC50 (µM) | Reference |
| This compound | GLP-1 Secretion | Primary murine intestinal cultures | Mouse | ~3 | |
| Lithocholic acid (LCA) | cAMP Accumulation | CHO-K1 | Human | 0.53 | |
| Taurolithocholic acid (TLCA) | cAMP Accumulation | CHO-K1 | Human | 0.3 | |
| Deoxycholic acid (DCA) | GLP-1 Secretion | STC-1 | Mouse | 11 | |
| Oleanolic Acid | cAMP Accumulation | RAW 264.7 | Mouse | ~10 | |
| INT-777 | cAMP Accumulation | HEK293 | Human | 0.82 | |
| Ciprofloxacin | cAMP Accumulation | GLUTag | Mouse | ~8 | |
| Compound 12 | cAMP Accumulation | HEK293 | Human | 0.143 | |
| Compound 12 | cAMP Accumulation | HEK293 | Mouse | 0.0012 | |
| Compound 7 | CRE-Luciferase | HEK293T | Human | 5.9 |
Signaling Pathways and Experimental Workflows
GPBAR1 Signaling Cascade
Activation of GPBAR1 by an agonist such as this compound primarily initiates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and induces the transcription of target genes. Furthermore, GPBAR1 activation has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and can also trigger G protein-independent signaling through β-arrestin recruitment.
High-Throughput Screening Workflow for GPBAR1 Agonists
A typical HTS campaign for identifying novel GPBAR1 agonists involves a multi-step process starting with a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and selectivity.
Experimental Protocols
Primary High-Throughput Screening: cAMP-Response Element (CRE) Luciferase Reporter Assay
This assay is a common primary screen for GPBAR1 agonists. It measures the activation of the Gαs pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP-response element.
Materials:
-
HEK293T cells
-
GPBAR1 expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (including this compound as a positive control)
-
Luciferase assay reagent
-
White, opaque 96- or 384-well microplates
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96- or 384-well white-walled plates at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GPBAR1 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in serum-free DMEM. Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Lysis and Luminescence Measurement: Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the EC50 values for each compound.
Secondary Assay: GLP-1 Secretion Assay
This assay confirms the functional activity of hit compounds by measuring the secretion of GLP-1 from enteroendocrine cells.
Materials:
-
GLUTag or NCI-H716 enteroendocrine cells
-
Matrigel-coated 24- or 96-well plates
-
Standard saline solution with 0.1% BSA and protease inhibitors
-
Test compounds and this compound
-
GLP-1 ELISA kit
Protocol:
-
Cell Culture: Culture GLUTag or NCI-H716 cells on Matrigel-coated plates until they reach the desired confluency.
-
Cell Washing: On the day of the experiment, wash the cells twice with nutrient-free standard saline solution.
-
Stimulation: Incubate the cells with test compounds or this compound in the standard saline solution containing 0.1% BSA and protease inhibitors for 2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the amount of secreted GLP-1 in the supernatant using a commercial GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the GLP-1 concentration to the basal secretion (vehicle control) and determine the dose-dependent effect of the compounds.
Secondary Assay: NF-κB Inhibition Assay (Luciferase Reporter)
This assay assesses the anti-inflammatory potential of GPBAR1 agonists by measuring the inhibition of NF-κB activity.
Materials:
-
HEK293T or other suitable cells
-
GPBAR1 expression vector
-
NF-κB-luciferase reporter vector
-
p65 expression vector (optional, for overexpression-induced activity)
-
Transfection reagent
-
TNF-α or LPS (as an NF-κB activator)
-
Test compounds and this compound
-
Luciferase assay reagent
Protocol:
-
Transfection: Co-transfect cells with the GPBAR1 and NF-κB-luciferase reporter vectors (and optionally the p65 vector). Incubate for 24 hours.
-
Pre-treatment with Compounds: Pre-treat the transfected cells with various concentrations of test compounds or this compound for 2-4 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity as described in the primary screening protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control and determine the IC50 values.
Counter-Screen: β-Arrestin Recruitment Assay
This assay helps to identify biased agonists by measuring the recruitment of β-arrestin to the activated GPBAR1. Commercially available assays such as the PathHunter® assay (DiscoverX) are commonly used.
Materials:
-
PathHunter® GPBAR1 β-Arrestin cell line (or equivalent)
-
Assay-specific cell plating and detection reagents
-
Test compounds and this compound
Protocol (based on PathHunter® principle):
-
Cell Plating: Plate the PathHunter® GPBAR1 cells in a 384-well white-walled plate and incubate overnight.
-
Compound Addition: Add serial dilutions of test compounds or this compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Luminescence Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal.
-
Data Analysis: Determine the EC50 values for β-arrestin recruitment for each compound to assess their potential for biased signaling.
References
- 1. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bile Acid Receptor Signaling with Gpbar-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gpbar-A, a selective agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document outlines the key signaling pathways activated by this compound, presents quantitative data on its activity, and offers detailed protocols for essential experiments to investigate its effects on cellular signaling.
Introduction to this compound and GPBAR1 Signaling
GPBAR1 is a crucial cell surface receptor for bile acids, playing a significant role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2] this compound is a potent and specific synthetic agonist designed to activate GPBAR1, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor. Activation of GPBAR1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This primary pathway influences a variety of downstream effectors, including Protein Kinase A (PKA), which can modulate cellular functions such as glucagon-like peptide-1 (GLP-1) secretion.[3] Furthermore, GPBAR1 activation has been shown to modulate other signaling pathways, including the Extracellular signal-regulated kinase (ERK) pathway, and to antagonize the pro-inflammatory NF-κB and STAT3 signaling pathways.[4]
Data Presentation
The following tables summarize the quantitative data for this compound's activity from various in vitro assays. This data provides a baseline for its potency and efficacy in activating GPBAR1 signaling.
| Assay Type | Cell Line | Parameter | Value |
| CRE-Luciferase Reporter Gene | HEK293 | EC50 | 0.23 nM (human TGR5) |
| CRE-Luciferase Reporter Gene | HEK293 | EC50 | 0.13 µM (mouse TGR5) |
| Assay Type | Cell System | This compound Concentration | Effect |
| GLP-1 Secretion | GLUTag cells | 3 µM | Stimulates GLP-1 release |
| GLP-1 Secretion | Primary colonic cultures | 3 µM | 4.2-fold increase in GLP-1 release |
| GLP-1 Secretion | Upper small intestinal cultures | 3 µM | 2.6-fold increase in GLP-1 release |
| cAMP Accumulation | GLUTag cells | 3 µM | 57% increase in cAMP concentration |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
GPBAR1 Signaling Pathways
Caption: GPBAR1 signaling pathways activated by this compound.
General Experimental Workflow
Caption: General workflow for studying this compound effects.
Experimental Protocols
Here are detailed methodologies for key experiments to study this compound's effects on GPBAR1 signaling.
Cell Culture and Transfection
This protocol is for the general maintenance of HEK293 cells and their transient transfection with a GPBAR1 expression vector, which is often necessary as endogenous expression can be low.
Materials:
-
HEK293 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GPBAR1 expression plasmid
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well or 96-well plates
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: The day before transfection, seed cells into the desired plate format (e.g., 4.5 x 10⁵ cells/well for a 6-well plate) to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation (per well of a 6-well plate):
-
In tube A, dilute 2.5 µg of the GPBAR1 plasmid DNA into 125 µL of Opti-MEM™.
-
In tube B, dilute 3.75 µL of Lipofectamine™ 3000 reagent into 125 µL of Opti-MEM™.
-
Add the diluted DNA (tube A) to the diluted transfection reagent (tube B) and mix gently.
-
Incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with this compound treatment and subsequent assays.
cAMP Accumulation Assay
This assay quantifies the intracellular cAMP levels produced upon GPBAR1 activation by this compound.
Materials:
-
GPBAR1-expressing cells (e.g., transfected HEK293 or a stable cell line)
-
96-well white, clear-bottom plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding: Seed GPBAR1-expressing cells into a 96-well plate and incubate overnight.
-
Pre-treatment: Remove the culture medium and add serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Follow the kit's protocol to measure cAMP levels using a plate reader.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of GPBAR1-mediated activation of the MAPK pathway.
Materials:
-
GPBAR1-expressing cells
-
6-well plates
-
Serum-free medium
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed GPBAR1-expressing cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 4-12 hours.
-
This compound Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Reporter Gene Assays (CRE, NF-κB, STAT3)
These assays measure the transcriptional activity of pathways downstream of GPBAR1 activation.
Materials:
-
HEK293T cells
-
GPBAR1 expression plasmid
-
Reporter plasmid (CRE-luciferase, NF-κB-luciferase, or STAT3-luciferase)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
96-well white plates
-
This compound
-
Inducer for NF-κB (e.g., TNF-α) or STAT3 (e.g., IL-6) if studying inhibition
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with the GPBAR1 expression plasmid, the specific reporter plasmid, and the control plasmid in a 96-well plate.
-
Incubation: Incubate for 24 hours to allow for protein expression.
-
Treatment:
-
For CRE reporter: Replace the medium with serum-free medium containing various concentrations of this compound and incubate for 6 hours.
-
For NF-κB/STAT3 inhibition: Pre-treat the cells with this compound for 24 hours, then stimulate with an appropriate inducer (e.g., 10 ng/mL TNF-α for NF-κB, or 10 ng/mL IL-6 for STAT3) for 6 hours.
-
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. For inhibition assays, calculate the percentage of inhibition compared to the induced control.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine cells in response to this compound.
Materials:
-
GLUTag or primary intestinal cells
-
24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
This compound
-
DPP-4 inhibitor
-
Active GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed GLUTag cells into 24-well plates and allow them to adhere for 48 hours.
-
Wash and Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1 hour at 37°C.
-
Treatment: Aspirate the buffer and add KRBB containing various concentrations of this compound. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Lyse the cells and measure the total protein content to normalize the GLP-1 secretion data.
-
Data Analysis: Plot the normalized GLP-1 concentration against the this compound concentration to determine the dose-response relationship.
References
- 1. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating GLP-1 Release with Gpbar-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal enteroendocrine L-cells, playing a crucial role in glucose homeostasis. Its therapeutic potential in type 2 diabetes has led to the development of GLP-1 receptor agonists. An alternative strategy is to stimulate endogenous GLP-1 secretion. The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a key target for stimulating GLP-1 release.[1][2][3] Bile acids, the natural ligands for GPBAR1, have been shown to induce GLP-1 secretion.[3][4] Gpbar-A is a specific synthetic agonist for GPBAR1, making it an invaluable tool for investigating the mechanisms of GLP-1 secretion and for screening potential therapeutic compounds. This document provides detailed application notes and protocols for utilizing this compound in GLP-1 release assays.
This compound: A Tool to Modulate GLP-1 Secretion
This compound acts as a potent and selective agonist for GPBAR1, a Gαs-coupled receptor. Activation of GPBAR1 by this compound in L-cells initiates a signaling cascade that leads to the secretion of GLP-1. This makes this compound a reliable positive control in GLP-1 secretion assays and a tool for elucidating the downstream signaling pathways.
Signaling Pathway of GPBAR1 in GLP-1 Secretion
The activation of GPBAR1 by an agonist like this compound primarily stimulates the Gαs subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP is a key second messenger that promotes the exocytosis of GLP-1-containing granules from L-cells. Some studies also suggest a role for increased intracellular calcium (Ca2+), potentially as a downstream consequence of cAMP signaling or through other pathways, in modulating GLP-1 release.
Caption: GPBAR1 signaling pathway leading to GLP-1 secretion.
Quantitative Data Summary
The following table summarizes the effects of this compound on GLP-1 secretion from various in vitro models as reported in the literature. This data can be used as a reference for expected outcomes in your experiments.
| Cell/Tissue Model | This compound Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |
| Primary Murine Colonic Cultures | 10 µM | ~4.2 | |
| Primary Murine Small Intestinal Cultures | 10 µM | ~2.6 | |
| Primary Murine Small Intestinal Cultures | 3 µM | Significant increase | |
| GLUTag Cells | 10 µM | ~2.2 |
Experimental Protocols
In Vitro GLP-1 Release Assay Using Primary Intestinal Cultures
This protocol is adapted from studies using primary murine intestinal cultures.
1. Materials and Reagents:
-
This compound (and other test compounds)
-
Collagenase XI
-
DMEM (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 0.1 mg/mL streptomycin)
-
Saline solution (containing 10 mM glucose)
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Protease inhibitor cocktail
-
GLP-1 ELISA kit
2. Isolation of Primary Intestinal Crypts:
-
Euthanize mice and collect the small intestine and/or colon.
-
Wash the intestinal segments with ice-cold PBS.
-
Cut the tissue into small pieces (1-2 mm).
-
Digest the tissue with collagenase XI (0.3-0.4 mg/mL) in DMEM at 37°C with gentle shaking.
-
Centrifuge the digest at low speed (e.g., 100 x g) to pellet the crypts.
-
Resuspend the crypts in supplemented DMEM.
3. Cell Culture and Treatment:
-
Plate the isolated crypts in appropriate culture plates.
-
Allow the cells to recover and form a monolayer (typically 24-48 hours).
-
Prior to the experiment, wash the cells with a basal saline solution.
-
Pre-incubate the cells with a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Incubate the cells for a defined period (e.g., 2 hours) with the saline solution containing 10 mM glucose and the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
4. Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Add a protease inhibitor cocktail to the supernatant to prevent peptide degradation.
-
Centrifuge the samples to remove any cellular debris.
-
Measure the concentration of active GLP-1 in the supernatant using a validated GLP-1 ELISA kit.
-
Normalize GLP-1 secretion to the total protein content or DNA content of the cells in each well.
In Vitro GLP-1 Release Assay Using NCI-H716 Cells
The human NCI-H716 cell line is a widely used model for studying GLP-1 secretion.
1. Materials and Reagents:
-
NCI-H716 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Matrigel or other basement membrane matrix
-
This compound (and other test compounds)
-
DPP-4 inhibitor
-
Protease inhibitor cocktail
-
GLP-1 ELISA kit
2. Cell Culture:
-
Coat culture plates with Matrigel to facilitate cell attachment.
-
Culture NCI-H716 cells in supplemented RPMI-1640 at 37°C in a humidified atmosphere with 5% CO2.
-
Cells may be grown in suspension and then seeded onto coated plates for experiments.
3. GLP-1 Secretion Assay:
-
Seed NCI-H716 cells onto pre-coated plates and allow them to differentiate for 48 hours.
-
Wash the cells with a basal medium (e.g., serum-free medium).
-
Pre-incubate with a DPP-4 inhibitor.
-
Incubate the cells for a specified time (e.g., 2 hours) with the test compounds, including this compound as a positive control, in the appropriate medium.
-
Collect the supernatant and process for GLP-1 measurement as described in the primary culture protocol.
Caption: Experimental workflow for a GLP-1 release assay.
Logical Use of this compound in Research
This compound serves multiple functions in the investigation of GLP-1 release. Its primary role is as a specific agonist to probe the function of the GPBAR1 receptor.
Caption: Logical use of this compound in GLP-1 research.
Conclusion
This compound is a powerful tool for studying the role of GPBAR1 in GLP-1 secretion. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate this important physiological pathway and to screen for novel therapeutic agents targeting GLP-1 release. Consistent and reproducible results can be achieved by carefully following these established methodologies.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein-Coupled Bile Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gpbar-A in Combination with Other Metabolic Research Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gpbar-A is a potent and specific synthetic agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] TGR5 is a member of the G-protein-coupled receptor (GPCR) superfamily and is activated by bile acids.[3][4] This receptor is expressed in various metabolically active tissues, including intestinal enteroendocrine L-cells, brown adipose tissue (BAT), skeletal muscle, and immune cells like macrophages. Activation of TGR5 is implicated in the regulation of glucose homeostasis, energy expenditure, and inflammation, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD).
The primary mechanism of TGR5 activation involves coupling to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In intestinal L-cells, this signaling cascade is a key driver of glucagon-like peptide-1 (GLP-1) secretion, an incretin hormone crucial for glucose-dependent insulin release. In macrophages, TGR5 activation exerts anti-inflammatory effects, partly by antagonizing the NF-κB signaling pathway.
Given its role in stimulating endogenous GLP-1 and its broad metabolic and anti-inflammatory effects, this compound presents a strong candidate for combination therapies. This document provides detailed application notes and protocols for studying this compound in conjunction with other key metabolic research compounds.
TGR5 Signaling Pathway
The activation of TGR5 by an agonist like this compound initiates a cascade of intracellular events that mediate its diverse metabolic effects. The primary pathway involves the activation of Gαs, leading to cAMP production and the subsequent engagement of PKA and Epac signaling modules. These pathways culminate in enhanced GLP-1 secretion, improved insulin sensitivity, and suppression of inflammatory responses.
Application Note 1: this compound in Combination with GLP-1 Receptor Agonists
Scientific Rationale
TGR5 activation by this compound stimulates the secretion of endogenous GLP-1 from intestinal L-cells. GLP-1 Receptor Agonists (GLP-1 RAs) are a class of therapeutics that mimic the action of endogenous GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety. Combining this compound with a GLP-1 RA is hypothesized to produce synergistic effects. This compound increases the levels of the natural hormone, while the GLP-1 RA provides a potent, long-acting signal at the receptor level. This dual approach could lead to superior glycemic control and weight loss compared to either agent alone.
Data Presentation
The following table summarizes quantitative data from in vitro studies on the effect of this compound on GLP-1 secretion. Combination studies would aim to demonstrate a greater than additive effect when a GLP-1 RA is also present, measured by downstream endpoints like insulin secretion or glucose uptake.
| Compound | Cell Type | Concentration | Outcome | Fold Increase (vs. Control) | Reference |
| This compound | GLUTag cells | 3 µM | GLP-1 Release | 57% increase in cAMP | |
| This compound | Primary colonic cultures | 3 µM | GLP-1 Release | 4.2-fold | |
| This compound | Upper small intestinal cultures | 3 µM | GLP-1 Release | 2.6-fold |
Experimental Protocol: In Vitro GLP-1 Secretion Assay
This protocol describes a method to measure GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag, in response to this compound, a GLP-1 RA, and their combination.
Materials:
-
GLUTag cells
-
DMEM (High Glucose, 4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
24-well cell culture plates
-
Secretion Buffer (e.g., KRB buffer: 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound
-
GLP-1 Receptor Agonist (e.g., Liraglutide, Semaglutide)
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Total GLP-1 ELISA Kit
Procedure:
-
Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into a 24-well plate at a density of ~2x10^5 cells/well and allow them to adhere and grow to ~80-90% confluency.
-
Starvation: Gently wash the cells twice with warm PBS. Then, pre-incubate the cells in 0.5 mL of serum-free DMEM for 2 hours to establish a baseline.
-
Stimulation: Aspirate the starvation media. Wash the cells once with warm Secretion Buffer.
-
Treatment: Add 0.5 mL of Secretion Buffer containing the test compounds and a DPP-4 inhibitor to each well. Suggested treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (e.g., 3 µM)
-
GLP-1 RA (at a relevant EC50 concentration)
-
This compound + GLP-1 RA
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well. To prevent cell lysis, avoid disturbing the cell monolayer.
-
Analysis: Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any detached cells. Analyze the clarified supernatant for total GLP-1 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay) to normalize the GLP-1 secretion data.
Application Note 2: this compound in Combination with Metformin
Scientific Rationale
Metformin is a first-line therapy for T2D that primarily acts by decreasing hepatic glucose production and improving peripheral insulin sensitivity, partially through the activation of AMP-activated protein kinase (AMPK). Interestingly, metformin has also been shown to interfere with bile acid homeostasis. This compound improves glucose metabolism by stimulating GLP-1 secretion, which in turn enhances insulin release. Combining this compound and metformin could offer a powerful, multi-pronged approach to glycemic control by simultaneously enhancing insulin secretion (via this compound/GLP-1) and improving insulin action (via metformin).
Data Presentation
While direct studies combining this compound and metformin are limited, the table below outlines their individual and potential synergistic effects on key metabolic parameters. A combination study would seek to demonstrate enhanced glucose uptake or reduced HbA1c beyond the additive effects of each compound.
| Parameter | This compound (TGR5 Agonist) | Metformin | Potential Combined Effect |
| Hepatic Glucose Production | Indirect reduction via GLP-1 | Direct reduction (AMPK-dependent) | Stronger suppression |
| Insulin Secretion | Increased (GLP-1 dependent) | Neutral / Minor increase | Potentiation of glucose-dependent insulin secretion |
| Peripheral Glucose Uptake | Improved insulin sensitivity | Improved insulin sensitivity | Synergistic improvement |
| Body Weight | Reduction (increased energy expenditure, satiety) | Neutral / Slight reduction | Enhanced weight loss |
Experimental Protocol: In Vitro Glucose Uptake Assay in Skeletal Muscle Cells
This protocol measures the effect of this compound and metformin on glucose uptake in differentiated C2C12 myotubes, a common model for skeletal muscle.
Materials:
-
C2C12 myoblasts
-
DMEM (High Glucose) with 10% FBS (Growth Medium)
-
DMEM (High Glucose) with 2% Horse Serum (Differentiation Medium)
-
48-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound, Metformin, Insulin (positive control)
-
2-deoxy-D-[3H]-glucose (radioactive tracer) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture & Differentiation:
-
Culture C2C12 myoblasts in Growth Medium.
-
Seed myoblasts into a 48-well plate.
-
Once confluent, switch to Differentiation Medium. Refresh the medium every 48 hours for 4-6 days until multinucleated myotubes are formed.
-
-
Starvation: Wash myotubes twice with PBS and incubate in serum-free DMEM for 3 hours.
-
Pre-treatment: Replace starvation medium with KRH buffer containing the test compounds:
-
Vehicle Control
-
This compound (e.g., 1-10 µM)
-
Metformin (e.g., 1-2 mM)
-
This compound + Metformin
-
Insulin (100 nM, added during the last 20 min only)
-
-
Incubation: Incubate for 1-2 hours at 37°C. For insulin-stimulated uptake, add insulin to the appropriate wells for the final 20 minutes of this incubation.
-
Glucose Uptake:
-
Add 2-deoxy-D-[3H]-glucose (to a final concentration of 0.5 µCi/mL) or 2-NBDG to each well.
-
Incubate for 10-15 minutes.
-
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lysis & Measurement:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
If using [3H]-glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
If using 2-NBDG, measure fluorescence using a plate reader.
-
-
Normalization: Normalize glucose uptake data to the total protein content of a parallel well for each condition.
Application Note 3: this compound in Combination with SGLT2 Inhibitors
Scientific Rationale
Sodium-glucose cotransporter 2 (SGLT2) inhibitors lower blood glucose by promoting urinary glucose excretion, an insulin-independent mechanism. This class of drugs also provides significant cardiovascular and renal benefits. The mechanism of this compound is entirely complementary, focusing on incretin biology and energy expenditure. Combining this compound with an SGLT2 inhibitor could provide robust glycemic control through two distinct pathways: enhanced glucose secretion (incretin pathway) and enhanced glucose excretion (renal pathway). This combination may also lead to greater weight loss due to the caloric loss from glycosuria (SGLT2i) and increased energy expenditure/satiety (this compound).
Data Presentation
The following table highlights the distinct and potentially additive effects of this compound and SGLT2 inhibitors. An in vivo study would aim to quantify these combined effects on body weight, fat mass, and glycemic parameters.
| Parameter | This compound (TGR5 Agonist) | SGLT2 Inhibitor | Potential Combined Effect |
| Mechanism of Action | Stimulates GLP-1 secretion, increases energy expenditure | Induces glycosuria | Complementary glucose lowering |
| Blood Glucose | Lowers glucose (insulin-dependent) | Lowers glucose (insulin-independent) | Additive or synergistic reduction |
| Body Weight | Reduction (thermogenesis, satiety) | Reduction (caloric loss) | Enhanced weight and fat mass loss |
| Insulin Sensitivity | Improvement | Improvement (indirectly via reduced glucotoxicity) | Significant improvement |
| Cardiovascular/Renal | Anti-inflammatory, improved endothelial function | Proven CV and renal protection | Potentially enhanced organ protection |
Experimental Protocol: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a study to evaluate the combined effect of this compound and an SGLT2 inhibitor on metabolic parameters in mice fed a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat) and Control Diet
-
This compound, SGLT2 inhibitor (e.g., Dapagliflozin, Empagliflozin)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Metabolic cages, Glucometer, Body composition analyzer (e.g., EchoMRI)
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for 1 week.
-
Feed mice an HFD for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group remains on a standard chow diet.
-
-
Group Allocation:
-
Randomize HFD-fed mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle (daily oral gavage)
-
Group 2: this compound (e.g., 10-30 mg/kg, daily oral gavage)
-
Group 3: SGLT2 inhibitor (e.g., 1-10 mg/kg, daily oral gavage)
-
Group 4: this compound + SGLT2 inhibitor
-
-
-
Treatment Period: Administer treatments daily for 4-6 weeks.
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or three times per week.
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.
-
Glucose Tolerance Test (GTT): Perform at baseline and at the end of the study. After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Body Composition: Measure fat mass and lean mass using an EchoMRI analyzer at baseline and end of study.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect terminal blood samples for analysis of insulin, lipids, and GLP-1.
-
Harvest tissues (liver, white and brown adipose tissue, skeletal muscle) for histological analysis (e.g., H&E staining for liver steatosis) or gene expression analysis (e.g., qPCR for thermogenic markers like UCP1 in BAT).
-
Application Note 4: this compound and Farnesoid X Receptor (FXR) Agonism
Scientific Rationale
TGR5 and the farnesoid X receptor (FXR) are the two major bile acid-activated receptors that cooperatively regulate metabolism. While TGR5 is a membrane receptor, FXR is a nuclear receptor. They have distinct but often complementary roles. TGR5 activation is strongly anti-inflammatory, while FXR activation regulates bile acid synthesis and has potent effects on lipid and glucose metabolism. In conditions like NAFLD and non-alcoholic steatohepatitis (NASH), which involve both metabolic dysregulation and inflammation, a dual-agonist approach targeting both TGR5 and FXR is highly attractive. Combining this compound with an FXR agonist (or using a dual agonist) could simultaneously reduce liver inflammation, steatosis, and fibrosis.
Data Presentation
The following table summarizes data from a pre-clinical study using BAR502, a dual FXR/GPBAR1 agonist, in a mouse model of NASH, demonstrating the power of this combined approach.
| Parameter | HFD-F Mice (Control) | HFD-F + BAR502 | Effect | Reference |
| Steatosis Score | 2.8 ± 0.2 | 1.1 ± 0.2 | Reduction | |
| Ballooning Score | 1.9 ± 0.1 | 0.7 ± 0.1 | Reduction | |
| Inflammation Score | 2.5 ± 0.2 | 1.2 ± 0.1 | Reduction | |
| Hepatic TNF-α mRNA | Increased | Reversed to baseline | Anti-inflammatory | |
| Ileal Glp1 mRNA | Decreased | Increased | Target Engagement | |
| p < 0.05 vs. HFD-F mice |
Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay
This protocol assesses the combined anti-inflammatory effects of this compound and an FXR agonist on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs)
-
DMEM with 10% FBS and 1% P/S
-
12-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, FXR Agonist (e.g., Obeticholic Acid, GW4064)
-
RNA extraction kit and reagents for qPCR
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture macrophages in DMEM with 10% FBS. Seed into 12-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing the test compounds:
-
Vehicle Control
-
This compound (e.g., 3 µM)
-
FXR Agonist (e.g., 1-10 µM)
-
This compound + FXR Agonist
-
-
Incubation: Pre-incubate the cells with the compounds for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except for an unstimulated control group.
-
Incubation: Incubate for an additional 4-6 hours (for qPCR) or 18-24 hours (for ELISA).
-
Sample Collection:
-
For qPCR: After 4-6 hours, wash cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.
-
For ELISA: After 18-24 hours, collect the cell culture supernatant and store it at -80°C until analysis.
-
-
Analysis:
-
qPCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the relative mRNA expression of pro-inflammatory genes like Tnf-α, Il-6, and Il-1β. Normalize to a housekeeping gene (e.g., Gapdh).
-
ELISA: Measure the concentration of secreted TNF-α and IL-6 in the supernatant using commercial ELISA kits.
-
References
Application Notes and Protocols for Immunohistochemistry (IHC) of GPBAR1 in GPBAR-A Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical detection of G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, in tissues treated with GPBAR1 agonists (GPBAR-A). This guide includes recommended antibodies, optimized staining procedures, and methods for data interpretation and quantification.
Introduction to GPBAR1 and this compound
GPBAR1 is a cell surface receptor for bile acids that plays a crucial role in regulating various physiological processes, including glucose homeostasis, energy expenditure, and inflammation.[1][2][3] Activation of GPBAR1 by specific agonists (this compound) has shown therapeutic potential in metabolic and inflammatory diseases.[4][5] Immunohistochemistry is a vital technique to visualize the tissue-specific expression and cellular localization of GPBAR1 and to assess the pharmacodynamic effects of this compound treatment.
Data Presentation
Quantitative Analysis of GPBAR1 and Downstream Marker Modulation by this compound Treatment
The following tables summarize quantitative data from studies investigating the effects of this compound treatment on GPBAR1 expression and downstream inflammatory markers.
| Tissue/Cell Type | This compound Treatment | Outcome Measure | Result | Reference |
| Mouse Colon | Ciprofloxacin (GPBAR1 agonist) | GPBAR1 mRNA expression | 2-3 fold increase in TNBS-induced colitis | |
| Mouse Colon | Oleanolic Acid (GPBAR1 agonist) | Inflammatory markers | Attenuation of colitis symptoms | |
| Human Monocytes | Selective GPBAR1 agonist | Pro-inflammatory cytokine production | Reduced in response to TLR activation | |
| Mouse Liver | BAR501 | GPBAR1 expression | Prevented downregulation in Abcb4-/- mice | |
| Mouse Colon | BAR501 | Colitis Disease Activity Index | ~70% reduction | |
| Mouse Liver | TGR5 agonist | Inflammatory mediator expression | Inhibited in response to LPS-induced NF-κB activation |
Note: The presented data is a compilation from different studies and experimental conditions may vary.
Experimental Protocols
Recommended Commercially Available Antibodies for GPBAR1 IHC
While a direct comparative study of all available antibodies is not available, the following antibodies have been used in published research or are offered by reputable vendors with IHC validation data. It is crucial to validate the chosen antibody in your specific tissue and experimental setup.
| Vendor | Catalog Number | Host | Clonality | Validated Applications |
| Novus Biologicals | NBP2-20614 | Rabbit | Polyclonal | WB, IHC |
| Thermo Fisher Scientific | PA5-23182 | Rabbit | Polyclonal | WB, IHC(P), ICC/IF |
| Abcam | ab72608 | Rabbit | Polyclonal | WB, IHC-P |
| Santa Cruz Biotechnology | sc-134612 | Mouse | Monoclonal | WB, IHC |
Detailed Immunohistochemistry Protocol for GPBAR1 in Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% ethanol, 2 changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
50% ethanol for 3 minutes.
-
-
Rinse slides in distilled water.
2. Antigen Retrieval:
Heat-Induced Epitope Retrieval (HIER) is the most common method for GPBAR1.
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
3. Blocking and Permeabilization:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBS/PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in TBS/PBS with 0.1% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding and permeabilize the tissue.
4. Primary Antibody Incubation:
-
Dilute the primary GPBAR1 antibody in the blocking solution to the optimal concentration (typically ranging from 1:100 to 1:1000, refer to the antibody datasheet).
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Detection:
-
Rinse slides three times with TBS/PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse slides three times with TBS/PBS for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse slides three times with TBS/PBS for 5 minutes each.
6. Chromogen and Counterstaining:
-
Incubate sections with a peroxidase substrate solution (e.g., DAB) until the desired brown color develops. Monitor under a microscope.
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse with distilled water.
-
"Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
7. Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
95% ethanol for 2 minutes.
-
100% ethanol, 2 changes for 2 minutes each.
-
Xylene, 2 changes for 5 minutes each.
-
-
Mount the coverslip with a permanent mounting medium.
Mandatory Visualization
GPBAR1 Signaling Pathway
Activation of GPBAR1 by a this compound initiates a downstream signaling cascade that modulates cellular function.
References
- 1. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 3. Role of the bile acid receptor TGR5 (Gpbar-1) in liver damage and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Accumulation Following GPBAR1 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a member of the G protein-coupled receptor (GPCR) superfamily and functions as a cell surface receptor for bile acids.[1][2] Beyond their traditional role in lipid absorption, bile acids are now recognized as signaling molecules that regulate glucose homeostasis, energy expenditure, and inflammatory responses.[3][4] Activation of GPBAR1 by bile acids or synthetic agonists initiates a signal transduction cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates various downstream cellular processes, including the reduction of inflammatory cytokine expression and the secretion of glucagon-like peptide-1 (GLP-1).
The critical role of the GPBAR1-cAMP signaling axis in metabolism and inflammation has positioned it as a significant therapeutic target for a range of diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH). Consequently, the accurate measurement of cAMP accumulation following GPBAR1 stimulation is paramount for the discovery and development of novel GPBAR1-targeted therapeutics.
This document provides detailed protocols for measuring cAMP accumulation in response to GPBAR1 activation, presents data in a structured format for easy comparison, and includes visualizations of the signaling pathway and experimental workflows.
Data Presentation
The following table summarizes quantitative data for commonly used GPBAR1 agonists. The potency of these agonists is typically determined by their EC50 value, which is the concentration of the agonist that gives half-maximal response.
| Agonist | Cell Line | Assay Type | EC50 Value | Fold Induction (over basal) | Reference |
| Lithocholic Acid (LCA) | CHO-K1 expressing GPBAR1 | cAMP Assay | ~1 µM | Not specified | |
| Taurolithocholic acid (TLCA) | HEK-293T co-transfected with GPBAR1 and luciferase reporter | Luciferase Reporter Assay | ~10 µM (used as positive control) | Not specified | |
| INT-777 | CHO-K1 expressing GPBAR1 | cAMP Assay | Not specified | Significant increase | |
| TGR5 Receptor Agonist (synthetic) | HEK293 or HEK293T | SEAP Reporter Assay | Not specified (used as positive control) | Not specified |
Note: EC50 values and fold induction can vary depending on the cell line, assay technology, and specific experimental conditions.
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the underlying biological processes and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Several methods can be employed to measure cAMP accumulation following GPBAR1 stimulation. The choice of assay depends on the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for two common approaches: a reporter gene assay and a direct cAMP measurement assay.
Protocol 1: Reporter Gene Assay using a cAMP Response Element (CRE)
This method indirectly measures cAMP levels by quantifying the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a CRE. Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB binds to CREs in the promoter region of the reporter gene, driving its expression.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression vector for human GPBAR1
-
CRE-luciferase or CRE-SEAP reporter vector
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent
-
White, opaque 96-well plates
-
GPBAR1 agonist (e.g., Lithocholic Acid, INT-777)
-
Luciferase or SEAP assay reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Co-transfect the cells with the GPBAR1 expression vector and the CRE-reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Alternatively, use a commercially available reporter assay system with pre-transfected cells.
-
-
Cell Seeding:
-
The day after transfection, detach the cells and seed them into a white, opaque 96-well plate at an appropriate density.
-
Allow the cells to attach and recover for 24 hours.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the GPBAR1 agonist in serum-free medium.
-
Remove the culture medium from the wells and replace it with the agonist dilutions or vehicle control.
-
Incubate the plate at 37°C for 6-8 hours.
-
-
Reporter Gene Assay:
-
For Luciferase: Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure the luminescence using a luminometer.
-
For SEAP: Collect an aliquot of the cell culture medium. Add a luminescence-based alkaline phosphatase substrate. Measure the resulting luminescence.
-
-
Data Analysis:
-
Quantify the relative changes in luciferase or SEAP activity in the treated cells compared to the untreated cells.
-
Plot the reporter activity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Direct cAMP Measurement using Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF)
HTRF is a highly sensitive and robust method for directly quantifying intracellular cAMP levels. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific anti-cAMP antibody.
Materials:
-
Cells expressing GPBAR1 (stably or transiently)
-
Cell culture medium
-
White, opaque 384-well plates
-
GPBAR1 agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the GPBAR1-expressing cells to the appropriate confluency.
-
Harvest the cells and resuspend them in stimulation buffer, often containing a PDE inhibitor.
-
Dispense a small volume of the cell suspension into each well of a 384-well plate.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the GPBAR1 agonist in stimulation buffer.
-
Add the agonist dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to 1 hour to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Calculate the emission ratio and convert it to cAMP concentration using a standard curve.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
-
Conclusion
The measurement of cAMP accumulation is a fundamental method for studying GPBAR1 function and for the screening and characterization of potential therapeutic agents. The protocols described in this application note provide robust and reliable methods for quantifying GPBAR1 activation. By selecting the appropriate assay and carefully optimizing experimental conditions, researchers can obtain high-quality, reproducible data to advance their drug discovery and development programs targeting this important bile acid receptor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gpbar-A Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of Gpbar-A (G protein-coupled bile acid receptor 1, GPBAR1, or TGR5) activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it signal?
This compound is a G protein-coupled receptor (GPCR) that functions as a cell surface receptor for bile acids.[1][2] Upon activation by bile acids, this compound primarily couples to a stimulatory G alpha protein (Gαs), which triggers the activation of adenylyl cyclase. This enzyme then catalyzes the production of intracellular cyclic adenosine monophosphate (cAMP).[3][4][5] The increase in cAMP levels leads to the activation of downstream signaling pathways, including the protein kinase A (PKA) and cAMP-response element-binding protein (CREB) pathways, resulting in various cellular responses.
Q2: My this compound agonist is not showing any activity. What are the possible reasons?
There are several potential reasons for a lack of agonist response in your this compound assay. These can be broadly categorized into issues with the cells, the compound, or the assay itself. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide
Category 1: Cell-Related Issues
Q3: How do I know if my cells are healthy and suitable for the assay?
Cell health is critical for a successful assay. Unhealthy cells can exhibit reduced receptor expression and signaling capacity.
-
Cell Viability: Ensure cell viability is above 90% before starting the experiment. This can be assessed using methods like Trypan Blue exclusion or automated cell counters.
-
Cell Confluency: Plate cells at an optimal density to ensure they are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can behave differently.
-
Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered receptor expression or function. Whenever possible, use cells that have been passaged fewer than 20 times.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cellular responses.
Q4: How can I confirm that my cells are expressing functional this compound?
Lack of receptor expression is a common reason for assay failure.
-
Endogenous vs. Overexpression Systems: If using a cell line with endogenous expression, verify the expression level using RT-qPCR for mRNA or Western blot/flow cytometry for protein. For overexpression systems, confirm the expression of the transfected receptor. Some commonly used cell lines for this compound studies include HEK293, CHO, and the human gastric cancer cell line MKN 45.
-
Positive Control Agonist: Always include a known, potent this compound agonist as a positive control in your experiments. Lithocholic acid (LCA) and Deoxycholic acid (DCA) are potent natural ligands. INT-777 is a potent synthetic agonist. A robust signal with the positive control confirms that the receptor is expressed and functional.
| Parameter | Recommendation |
| Cell Viability | > 90% |
| Cell Confluency | 70-80% at the time of the assay |
| Passage Number | < 20 |
| Mycoplasma Status | Negative |
Category 2: Compound-Related Issues
Q5: My positive control is working, but my test compound is not. What should I check?
If the positive control elicits a response, the issue likely lies with your test compound.
-
Compound Purity and Integrity: Verify the purity of your compound. Degradation during storage can lead to a loss of activity.
-
Solubility: Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or performing a solubility test.
-
Concentration Range: Test a wide range of concentrations for your compound. The effective concentration may be higher or lower than anticipated.
Category 3: Assay-Specific Issues
Q6: I am using a cAMP assay, but I am not detecting a signal. What could be wrong?
cAMP assays are a direct measure of this compound's primary signaling pathway.
-
Assay Sensitivity: Ensure your cAMP assay kit has sufficient sensitivity to detect changes in cAMP levels in your specific cell line.
-
Incubation Time: Optimize the incubation time with the agonist. The peak cAMP response is often transient. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help determine the optimal time point.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Consider adding a PDE inhibitor, such as IBMX, to your assay buffer to preserve the cAMP signal.
Q7: I am using a reporter gene assay (e.g., CRE-luciferase), and I am not seeing a response. What should I do?
Reporter gene assays measure a downstream event in the signaling cascade.
-
Transfection Efficiency: For transiently transfected reporter constructs, ensure high transfection efficiency.
-
Promoter Strength: The choice of promoter in your reporter construct can influence the signal strength.
-
Incubation Time: Reporter gene assays require longer incubation times (typically 4-24 hours) to allow for transcription and translation of the reporter protein. Optimize this incubation period for your specific system.
-
Cell Lysis and Signal Detection: Ensure complete cell lysis to release the reporter protein. Use a luminometer with appropriate settings for signal detection.
| Assay Type | Key Experimental Parameters | Troubleshooting Tips |
| cAMP Assay | Agonist Incubation: 5-60 minutesPDE Inhibitor: e.g., 100 µM IBMX | Optimize incubation time; ensure assay sensitivity. |
| Reporter Gene Assay | Agonist Incubation: 4-24 hours | Confirm transfection efficiency; optimize incubation time. |
Experimental Protocols
Protocol 1: General Workflow for a this compound Cell-Based Assay
This protocol provides a general workflow applicable to various this compound cell-based assays.
Materials:
-
Cells expressing this compound
-
Cell culture medium
-
Assay plate (e.g., 96-well white plate for luminescence assays)
-
This compound agonist (test compound and positive control)
-
Assay buffer
-
Assay-specific detection reagents (e.g., cAMP kit, luciferase substrate)
Procedure:
-
Cell Plating: Seed cells into the assay plate at a predetermined optimal density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare serial dilutions of your test compound and positive control agonist in the appropriate assay buffer.
-
Compound Addition: Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for the optimized duration at 37°C.
-
Signal Detection: Follow the manufacturer's instructions for your specific assay kit to measure the signal.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as EC50.
This guide provides a starting point for troubleshooting issues with this compound cell-based assays. For more specific issues, consulting the literature for protocols tailored to your specific cell line and assay format is recommended.
References
Technical Support Center: Optimizing Gpbar-A Concentration for Maximum GLP-1 Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gpbar-A (GPBAR1/TGR5) agonist concentration for maximal Glucagon-Like Peptide-1 (GLP-1) release. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate GLP-1 release?
A1: this compound is a specific synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] GPBAR1 is a cell surface receptor that is activated by bile acids.[2] Upon activation by an agonist like this compound, the receptor couples to the Gαs protein, leading to the activation of adenylyl cyclase.[3] This enzyme then increases intracellular levels of cyclic AMP (cAMP).[4] The rise in cAMP is a primary signaling event that triggers the secretion of GLP-1 from enteroendocrine L-cells. Additionally, this compound activation can lead to a modest increase in intracellular calcium, which can work in synergy with glucose to further enhance GLP-1 release.
Q2: What is the optimal concentration range for this compound to stimulate GLP-1 release in vitro?
A2: The optimal concentration of this compound can vary depending on the experimental system (e.g., cell line, primary culture, or organoids). However, a concentration of 3 µM has been shown to elicit a robust GLP-1 secretory response in various models, including GLUTag cells, primary murine colonic cultures, and small intestinal cultures. For initial experiments, a dose-response curve ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration for your specific system.
Q3: Which cell lines are suitable for studying this compound mediated GLP-1 release?
A3: The murine enteroendocrine GLUTag cell line is a well-established and commonly used model for studying GLP-1 secretion in response to this compound. Primary intestinal cultures and intestinal organoids from mice or humans also provide a more physiologically relevant system for these studies.
Q4: What are the key downstream signaling pathways activated by this compound in L-cells?
A4: The primary signaling pathway involves the activation of the Gαs subunit, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cAMP. Evidence also suggests a role for increased intracellular calcium, which appears to be more significant in the presence of glucose, indicating a synergistic relationship.
This compound Signaling Pathway for GLP-1 Release
Caption: this compound activates GPBAR1, leading to GLP-1 secretion via cAMP and Ca2+ pathways.
Experimental Protocols
In Vitro GLP-1 Secretion Assay using GLUTag Cells
Objective: To determine the dose-dependent effect of this compound on GLP-1 secretion from the murine GLUTag enteroendocrine cell line.
Materials:
-
GLUTag cells
-
DMEM with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
This compound
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Active GLP-1 ELISA Kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture GLUTag cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed GLUTag cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 48 hours.
-
Wash and Pre-incubation: Gently wash the cells twice with KRBB. Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C.
-
Treatment: Aspirate the buffer and add 500 µL of KRBB containing various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO). Include a positive control such as 10 mM glucose. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge to remove any cellular debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells in each well and measure the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content for each well.
Experimental Workflow for this compound Agonist Screening
Caption: A typical workflow for screening this compound and determining its potency for GLP-1 release.
Quantitative Data Summary
The following tables summarize the effects of this compound on GLP-1 secretion from various in vitro models. Note that comprehensive dose-response data with EC50 values for this compound are not consistently reported in the literature; the data presented here are primarily fold-changes at a specific concentration.
Table 1: Effect of this compound on GLP-1 Secretion in Different In Vitro Models
| Experimental Model | This compound Concentration | Fold Increase in GLP-1 Release (vs. Basal) | Reference |
| Primary Murine Colonic Cultures | 3 µM | 4.2-fold | |
| Primary Murine Upper Small Intestinal Cultures | 3 µM | 2.6-fold | |
| GLUTag Cells | 3 µM | ~2.2-fold | |
| Human Intestinal Organoids (L3740, another GPBAR1 agonist) | 1 µM | 1.8-fold (secretory capacity) |
Table 2: Dose-Dependent Effect of a Hypothetical GPBAR1 Agonist (WB403) on GLP-1 Secretion in GLUTag Cells
| WB403 Concentration (µM) | Mean GLP-1 (pg/mg protein) ± SEM |
| 0 (Vehicle) | 50 ± 5 |
| 0.1 | 150 ± 15 |
| 1 | 450 ± 40 |
| 10 | 800 ± 75 |
| 100 | 850 ± 80 |
| This table is adapted from a hypothetical study to illustrate a typical dose-response relationship. |
Troubleshooting Guide
Issue 1: Low or No GLP-1 Signal
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment (0.1 µM to 10 µM) to determine the optimal concentration for your specific cell system. |
| Cell Health and Passage Number | Ensure cells are healthy, within a low passage number, and not overgrown. High passage numbers can lead to altered cellular responses. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. While 2 hours is a common starting point, shorter or longer times may be necessary. |
| GLP-1 Degradation | Always add a DPP-4 inhibitor to your samples immediately after collection to prevent the rapid degradation of active GLP-1. |
| Assay Sensitivity | Use a highly sensitive GLP-1 ELISA kit, as physiological levels of active GLP-1 can be very low. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Cell Lysis | Ensure gentle handling of cells during washing and treatment steps to prevent cell lysis, which can release intracellular contents and interfere with the assay. |
| Contamination | Maintain sterile cell culture techniques to avoid bacterial or fungal contamination, which can affect cell health and assay results. |
| Nonspecific Binding in ELISA | Follow the ELISA kit manufacturer's instructions carefully, particularly regarding blocking and washing steps, to minimize nonspecific binding. |
| Autofluorescence of Media/Plates | For fluorescence-based detection, use phenol red-free media and black-walled microplates to reduce background fluorescence. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers in each well. |
| Edge Effects in Microplates | To mitigate "edge effects," consider not using the outer wells of the plate for experimental samples or fill the surrounding empty wells with sterile buffer or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. |
| Incomplete Cell Lysis for Normalization | Ensure complete cell lysis before performing the protein assay for normalization. Incomplete lysis will lead to inaccurate protein measurements. |
Logical Approach to Troubleshooting Low Signal-to-Noise Ratio
Caption: A logical workflow for diagnosing and resolving low signal-to-noise issues in this compound experiments.
References
- 1. diagenics.co.uk [diagenics.co.uk]
- 2. Structure-based drug design targeting the cell membrane receptor GPBAR1: exploiting the bile acid scaffold towards selective agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Gpbar-A stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G protein-coupled bile acid receptor (Gpbar-A), also known as TGR5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary signaling pathway?
This compound (G protein-coupled bile acid receptor 1), also known as TGR5 or M-BAR, is a cell surface receptor for bile acids.[1][2] Upon activation by bile acids, this compound primarily couples to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[3][4] this compound activation can also trigger a MAP kinase signaling pathway and receptor internalization.
Q2: Which cell lines are suitable for long-term this compound experiments?
Several cell lines have been used for this compound research. For instance, a GPBAR1-expressing T-Rex CHO cell line has been shown to be stable for at least 40 cell passages. GLUTag cells are also reported to be highly enriched in this compound. The choice of cell line will depend on the specific research question and experimental context. It's crucial to verify and monitor this compound expression and function in your chosen cell line over time.
Q3: What are the common causes of variability in long-term this compound experiments?
Variability in long-term experiments can arise from several factors:
-
Cell passage number: High passage numbers can lead to changes in this compound expression and signaling.
-
Receptor desensitization and downregulation: Prolonged exposure to agonists can cause the receptor to become less responsive or to be removed from the cell surface.
-
Cell culture conditions: Factors like confluency, serum concentration, and media composition can influence this compound expression and function.
-
Ligand stability: The stability of the this compound agonist in culture media over time should be considered.
Troubleshooting Guides
Issue 1: Loss of this compound Expression Over Time
Symptoms:
-
Decreased or absent this compound protein levels in Western blots.
-
Reduced this compound mRNA levels in qPCR.
-
Diminished response to this compound agonists in functional assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Cell Passage Number | Maintain a frozen stock of low-passage cells. Routinely thaw a new vial and ensure experiments are performed with cells below a pre-determined passage number (e.g., <20). A GPBAR1-expressing CHO cell line has been reported to be stable for at least 40 passages. |
| Selective Pressure (for transfected cells) | If using a stably transfected cell line, ensure consistent use of the appropriate selection antibiotic in the culture medium to prevent the loss of the this compound expressing plasmid. |
| Cell Culture Conditions | Optimize and standardize cell culture conditions. Factors like cell density, serum concentration, and media supplements can impact gene expression. Grow cells to a consistent confluency for all experiments. |
| Inflammatory Cytokines in Media | Certain inflammatory cytokines, such as IL-8, have been shown to reduce TGR5 mRNA and protein levels. If your experimental system involves inflammation, be aware of this potential effect. |
digraph "Troubleshooting this compound Expression Loss" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];Start [shape=ellipse, label="Loss of this compound Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPassage [shape=diamond, label="Cell Passage Number High?"]; CheckSelection [shape=diamond, label="Selection Antibiotic Used?"]; CheckCulture [shape=diamond, label="Culture Conditions Consistent?"]; CheckInflammation [shape=diamond, label="Inflammatory Cytokines Present?"]; SolutionPassage [label="Use Low Passage Cells", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionSelection [label="Add Selection Antibiotic", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionCulture [label="Standardize Culture Protocol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionInflammation [label="Consider Cytokine Effect", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [shape=ellipse, label="Expression Stabilized", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckPassage; CheckPassage -> SolutionPassage [label="Yes"]; CheckPassage -> CheckSelection [label="No"]; CheckSelection -> SolutionSelection [label="No"]; CheckSelection -> CheckCulture [label="Yes"]; CheckCulture -> SolutionCulture [label="No"]; CheckCulture -> CheckInflammation [label="Yes"]; CheckInflammation -> SolutionInflammation [label="Yes"]; CheckInflammation -> End [label="No"]; SolutionPassage -> End; SolutionSelection -> End; SolutionCulture -> End; SolutionInflammation -> End; }
Issue 2: Decreased Responsiveness to this compound Agonists in Long-Term Assays
Symptoms:
-
Reduced cAMP production or other downstream signaling events upon agonist stimulation in cells treated for an extended period.
-
Higher EC50 values for agonists in long-term treated cells compared to acutely treated cells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Receptor Desensitization/Internalization | Prolonged agonist exposure can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which uncouples the receptor from G proteins and targets it for internalization. Consider intermittent agonist treatment or using a lower concentration of the agonist. Perform time-course experiments to determine the onset of desensitization. |
| Ligand Degradation | The agonist may not be stable in cell culture media for the duration of the experiment. Assess the stability of your agonist under your experimental conditions. Replenish the media with fresh agonist at regular intervals. |
| Cell Health | Poor cell health can lead to a general decrease in cellular responsiveness. Monitor cell viability and morphology throughout the experiment. Ensure that the agonist concentration is not cytotoxic over the long term. |
| Receptor Downregulation | Chronic stimulation can lead to the degradation of the receptor after internalization, resulting in a lower total number of receptors. Measure total and cell surface receptor levels using techniques like ELISA or flow cytometry to assess downregulation. |
Experimental Protocols
Protocol 1: Monitoring this compound Expression Stability Over Cell Passages
Objective: To determine the stability of this compound expression in a given cell line over multiple passages.
Methodology:
-
Thaw a low-passage vial of the this compound expressing cell line.
-
Culture the cells under standard conditions, passaging them at a consistent confluency.
-
At regular passage intervals (e.g., every 2-3 passages), harvest a portion of the cells.
-
Prepare cell lysates for Western blot analysis and isolate RNA for qPCR.
-
Perform a functional assay (e.g., cAMP measurement) with a known this compound agonist at a fixed concentration.
-
For Western blotting, probe for this compound and a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
For qPCR, use primers specific for this compound and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Plot the normalized this compound protein and mRNA levels, and the functional response, against the passage number to assess stability.
Protocol 2: this compound Internalization Assay
Objective: To visualize and quantify agonist-induced this compound internalization.
Methodology:
-
Seed cells expressing a fluorescently-tagged this compound (e.g., GFP-Gpbar-A) onto glass-bottom dishes or plates suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with a this compound agonist at a predetermined concentration. Include a vehicle-treated control.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
At each time point, fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify receptor internalization by observing the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles. Image analysis software can be used to quantify the ratio of intracellular to membrane-bound fluorescence.
References
- 1. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting Gpbar-A solubility problems in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Gpbar-A, a potent G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist. Due to its hydrophobic nature, this compound often presents solubility challenges in aqueous buffers. This guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: this compound is a hydrophobic compound with poor aqueous solubility and is not expected to dissolve directly in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
Q2: What is the recommended organic solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound.[1] Ethanol can also be used, but DMSO generally allows for higher stock concentrations.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration of this compound: You may be exceeding the solubility limit of this compound in your final aqueous buffer. Try a lower final concentration.
-
Optimize the final DMSO concentration: While you need to keep the DMSO concentration low to avoid cellular toxicity, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility. It is crucial to determine the maximum DMSO concentration tolerated by your specific cell line, which is typically between 0.1% and 1%.[2][3] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Modify your dilution method: Instead of adding the this compound stock directly to the full volume of your buffer, try adding the stock solution to a smaller volume of the buffer while vortexing, and then bring it up to the final volume. This can help to disperse the compound more effectively.
-
Use a carrier protein: For cell culture experiments, the presence of serum (e.g., FBS) can help to solubilize hydrophobic compounds. If you are working in serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to your buffer.
-
Consider solubilizing agents: For in vitro assays without cells, you might explore the use of detergents or cyclodextrins. Mild, non-ionic detergents are sometimes used to solubilize GPCR ligands. Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]
Q4: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer?
A4: The maximum achievable concentration of this compound in an aqueous buffer is highly dependent on the buffer composition (e.g., pH, presence of proteins or detergents) and the final concentration of the co-solvent (e.g., DMSO). It is recommended to perform a solubility test to determine the optimal concentration for your specific experimental conditions.
Q5: How can I check if my this compound is fully dissolved in the final buffer?
A5: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). For a more rigorous check, you can centrifuge the solution at high speed (e.g., >10,000 x g) and see if a pellet is formed. The supernatant will contain the soluble fraction.
Quantitative Data Summary
The solubility of this compound is significantly influenced by the solvent system. Below is a summary of reported solubility data and a general guide for achievable concentrations in aqueous buffers containing DMSO.
Table 1: this compound Solubility in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | <48.44 | <100 |
| Ethanol | <9.69 | <20 |
Data sourced from supplier datasheets. The molecular weight of this compound is 484.37 g/mol .
Table 2: Estimated this compound Solubility in Aqueous Buffers with DMSO
| Buffer System | Final DMSO Concentration | Estimated Solubility Range | Notes |
| PBS (pH 7.4) | 0.1% | Low µM range | Prone to precipitation at higher concentrations. |
| PBS (pH 7.4) | 0.5% | Mid-to-high µM range | Improved solubility, but check for cell toxicity. |
| Cell Culture Media + 10% FBS | 0.1% - 0.5% | Generally higher than in PBS due to serum proteins. | Serum can aid in solubilization. |
These are estimated ranges based on typical behavior of hydrophobic compounds. Empirical determination is recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS or cell culture medium) with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4 or cell culture medium), pre-warmed to the experimental temperature if necessary.
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare a 10 mM this compound Stock Solution in DMSO: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM stock solution. d. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare the 10 µM this compound Working Solution: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. In a sterile tube, add 999 µL of your desired aqueous buffer. c. Add 1 µL of the 10 mM this compound stock solution to the 999 µL of buffer. This creates a 1:1000 dilution, resulting in a 10 µM working solution with a final DMSO concentration of 0.1%. d. Immediately vortex the solution gently to ensure rapid and uniform mixing. e. Visually inspect the solution for any signs of precipitation. f. Use the working solution immediately or within a short period, as the stability of hydrophobic compounds in aqueous solutions can be limited.
Visualizations
Diagram 1: Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
Diagram 2: this compound Signaling Pathway via Gs-cAMP
Caption: this compound activates the Gs-cAMP signaling pathway.
References
Technical Support Center: Gpbar-A Activity Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating G-protein coupled bile acid receptor 1 (Gpbar-A, also known as TGR5) activity, with a specific focus on the use of positive controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a G protein-coupled receptor (GPCR) that functions as a cell surface receptor for bile acids.[1][2] It is involved in various physiological processes, including glucose homeostasis, energy expenditure, and inflammation.[3][4] Due to its role in metabolic regulation, this compound is a significant therapeutic target for conditions like diabetes, obesity, and non-alcoholic steatohepatitis (NASH).
Q2: Why is a positive control essential when validating this compound activity?
A2: A positive control is crucial in any experiment to ensure that the assay system is working correctly. In the context of this compound activity assays, a known agonist (positive control) confirms that the cells are expressing functional receptors, the signaling pathway is intact, and the detection reagents are performing as expected. Without a positive control, it is impossible to determine if a lack of response from a test compound is due to its inactivity or a failure in the experimental setup.
Q3: What are suitable positive controls for this compound activation?
A3: Several well-characterized agonists can be used as positive controls for this compound activation. These include both natural bile acids and synthetic compounds.
-
Natural Bile Acids: The most common endogenous ligands are secondary bile acids. The general order of potency is: Lithocholic acid (LCA) > Deoxycholic acid (DCA) > Chenodeoxycholic acid (CDCA) > Cholic acid (CA).
-
Synthetic Agonists: These often offer higher potency and selectivity.
-
INT-777: A potent and selective experimental this compound agonist widely used in research.
-
This compound: A specific agonist of this compound used in diabetes research.
-
BAR501: A potent and selective this compound agonist derived from ursodeoxycholic acid (UDCA).
-
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound is primarily coupled to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. There is also evidence that this compound can signal through other pathways, such as β-arrestin.
Below is a diagram illustrating the this compound signaling pathway.
Caption: this compound signaling pathway upon agonist binding.
Troubleshooting Guides
Issue 1: No response or very low signal with the positive control in a cAMP assay.
| Possible Cause | Troubleshooting Step |
| Cell Health/Viability Issues | - Confirm cell viability using a method like Trypan Blue exclusion or a commercial viability assay. - Ensure proper cell culture conditions (media, temperature, CO2). |
| Low this compound Expression | - If using a transient transfection system, verify transfection efficiency (e.g., with a fluorescent reporter). - For stable cell lines, confirm this compound expression via qPCR or Western blot. |
| Incorrect Agonist Concentration | - Prepare fresh agonist dilutions from a verified stock solution. - Perform a dose-response curve with the positive control to ensure the concentration used is at or near the EC80-EC100. |
| Assay Reagent Problems | - Check the expiration dates of all assay kit components. - Prepare fresh reagents according to the manufacturer's protocol. - Run the assay kit's internal controls, if provided. |
| Cell Passage Number | - High passage numbers can lead to changes in receptor expression and signaling. Use cells within a validated passage range. |
Issue 2: High background signal in a reporter gene assay.
| Possible Cause | Troubleshooting Step |
| Promoter Leakiness | - The reporter construct may have basal activity. Test a "promoterless" or mock-transfected control to determine the baseline. |
| Constitutive this compound Activity | - Some GPCRs can have ligand-independent activity, especially when overexpressed. Measure the signal in untreated cells to establish a baseline. |
| Serum Components | - Components in the serum of the cell culture medium can sometimes activate the receptor or the reporter system. Consider reducing the serum concentration or using a serum-free medium during the assay. |
| Cell Density | - Over-confluent or under-confluent cells can lead to aberrant signaling. Optimize cell seeding density for the assay. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Plating | - Ensure a homogenous cell suspension before plating. - Use a multichannel pipette for consistent cell distribution across the plate. |
| Edge Effects in Microplates | - Evaporation from wells at the edge of the plate can concentrate reagents and affect cell health. Avoid using the outermost wells or fill them with sterile PBS to minimize evaporation. |
| Inconsistent Incubation Times | - Adhere strictly to the incubation times specified in the protocol for cell plating, agonist treatment, and reagent addition. |
| Reagent Preparation | - Prepare fresh dilutions of agonists and other critical reagents for each experiment. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general workflow for measuring intracellular cAMP levels following this compound activation. Specific details may vary depending on the commercial assay kit used.
-
Cell Plating:
-
Harvest and count cells expressing this compound.
-
Seed the cells into a 96-well or 384-well solid white assay plate at a predetermined optimal density.
-
Incubate the plate at 37°C, 5% CO2 for 4-24 hours to allow for cell attachment.
-
-
Agonist Preparation and Addition:
-
Prepare a dilution series of the positive control (e.g., INT-777, LCA) and test compounds in an appropriate assay buffer. Include a vehicle-only control (e.g., DMSO at the same final concentration as the compounds).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's instructions. This may involve reconstituting lytic agents and detection solutions.
-
Add the detection reagents to each well.
-
Incubate at room temperature for the specified time (e.g., 60 minutes) to allow for cell lysis and signal generation.
-
-
Data Acquisition:
-
Read the plate using a luminometer compatible with the assay's signal output (e.g., luminescence for cAMP-Glo™ assays).
-
Below is a workflow diagram for a typical cAMP assay.
References
Technical Support Center: Optimizing Gpbar-A (TGR5) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in G protein-coupled bile acid receptor (Gpbar-A), also known as TGR5, assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to measure this compound activation?
A1: The most common assays for this compound activation are cell-based and measure the downstream consequences of Gs alpha subunit activation. These include:
-
cAMP Assays: These assays directly quantify the intracellular levels of cyclic AMP (cAMP), the second messenger produced upon this compound activation.[1][2] Methods for cAMP detection include HTRF, ELISA, and fluorescence-based assays.[1][3]
-
Reporter Gene Assays: These assays utilize a reporter gene, typically luciferase or secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE).[1] Activation of this compound leads to an increase in cAMP, which in turn drives the expression of the reporter gene.
Q2: What are appropriate positive and negative controls for a this compound activation assay?
A2: Proper controls are crucial for validating assay performance.
-
Positive Control: A known this compound agonist should be used to confirm that the assay system is responsive. Examples include lithocholic acid (LCA), deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and synthetic agonists like INT-777 or WB403.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO at the same final concentration as the test compounds) are essential to account for any solvent effects.
-
Untransfected/Mock Control: In transiently transfected reporter assays, untransfected cells or cells transfected with a control plasmid should be treated with the agonist to ensure the observed signal is specific to this compound activation.
Q3: How can I minimize background signal in my this compound assay?
A3: High background can be caused by constitutive receptor activity or non-specific activation of the reporter system. To minimize this:
-
Use a serum-free medium during the assay, as serum components can sometimes activate this compound.
-
If high basal activity persists, consider using a different cell line with lower endogenous receptor expression or activity.
-
Ensure that the reporter construct is not being activated by pathways other than this compound.
Q4: What is agonist bias in the context of this compound signaling, and how can it affect my assay results?
A4: Agonist bias refers to the ability of different agonists to preferentially activate one signaling pathway over another (e.g., Gs-cAMP pathway vs. β-arrestin pathway). This is important because an agonist might show high potency in a cAMP assay but be weak in a β-arrestin recruitment assay, or vice versa. It is crucial to be aware of this phenomenon when interpreting results and to consider using multiple assay formats to get a complete picture of a compound's activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Low this compound Expression: The cell line may not express sufficient levels of the receptor. | Verify this compound expression using qPCR or Western blotting. Consider using a cell line with high endogenous expression or a stably transfected cell line. |
| Poor Agonist Solubility: The test compound may not be fully dissolved in the assay medium. | Check the solubility of your compound. Consider using a different solvent or a solubilizing agent, ensuring the final solvent concentration is low (e.g., ≤ 0.1% DMSO) to avoid cytotoxicity. | |
| Insufficient Assay Sensitivity: The detection method may not be sensitive enough. | Optimize assay parameters such as cell number, incubation time, and substrate concentration. Ensure the detection instrument is functioning correctly. | |
| cAMP Degradation: Endogenous phosphodiesterases (PDEs) in the cells can rapidly degrade cAMP. | Pre-incubate cells with a PDE inhibitor, such as IBMX (e.g., 500 µM), for 30 minutes before adding the agonist in cAMP assays. | |
| Suboptimal Reagent Concentration: The concentration of the agonist or detection reagents may not be optimal. | Perform a dose-response experiment for your agonist to determine the optimal concentration. Titrate detection reagents according to the manufacturer's instructions. | |
| High Background Signal | Constitutive this compound Activity: Some cell lines may have high basal receptor activity. | Use serum-free medium for the assay. If the problem persists, consider using a different cell line. |
| Non-specific Reporter Activation: The reporter construct may be activated by pathways other than this compound. | Use a mock-transfected control (cells with the reporter plasmid but not the this compound expression plasmid) to check for non-specific effects. | |
| Cell Culture Contamination: Mycoplasma or other microbial contamination can affect cell signaling and assay performance. | Regularly test cell cultures for contamination. | |
| Autofluorescence of Compounds: Test compounds may be fluorescent, interfering with fluorescence-based assays. | Run a control with the compound in the absence of cells to check for autofluorescence. Consider using a luminescence-based assay format. | |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure cells are thoroughly resuspended before plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge Effects: Evaporation from wells on the edge of the plate can lead to variability. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or PBS to create a humidity barrier. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting. | Calibrate pipettes regularly. Use a multichannel pipette for reagent addition to improve consistency. | |
| Inconsistent Results Between Experiments | Cell Passage Number: Cellular responses can change at high passage numbers. | Use cells within a defined, low passage number range for all experiments. |
| Reagent Variability: Differences between batches of reagents (e.g., serum, transfection reagents). | Use the same batch of critical reagents for a set of experiments. Qualify new batches of reagents before use. | |
| Variations in Incubation Times: Inconsistent incubation times for cell treatment or reagent addition. | Standardize all incubation times and adhere to them strictly. |
Quantitative Data
Table 1: Reported EC50 Values for this compound Agonists in cAMP or Reporter Gene Assays
| Agonist | Assay Type | Cell Line | Reported EC50 |
| Lithocholic Acid (LCA) | cAMP Assay | CHO | 990 nM |
| Chenodeoxycholic Acid (CDCA) | cAMP Assay | CHO | 7500 nM |
| Sodium Deoxycholate | cAMP Assay | CHO | 1400 nM |
| Sodium Taurochenodeoxycholate | cAMP Assay | CHO | 3800 nM |
| WB403 | TGR5 Activation | Human TGR5 | ~5.5 µM |
| This compound | CRE-luciferase | HEK293 (human TGR5) | 0.13 µM |
| This compound | CRE-luciferase | HEK293 (mouse TGR5) | 0.23 nM |
Experimental Protocols
Detailed Methodology for a this compound CRE-Luciferase Reporter Assay
This protocol describes a common method for measuring this compound activation by quantifying the activity of a luciferase reporter gene under the control of a cAMP response element (CRE).
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a this compound expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
Detailed Methodology for a this compound cAMP Accumulation Assay
This assay directly quantifies the intracellular cAMP levels produced upon this compound activation.
-
Cell Seeding: Seed cells (e.g., CHO or HEK293 stably expressing this compound) in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with PDE Inhibitor: Wash the cells with stimulation buffer and then pre-incubate them with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle control wells.
-
Incubation: Incubate for 15-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence-based) following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
Signaling Pathways and Workflows
Caption: this compound (TGR5) signaling pathway.
Caption: General experimental workflow for a this compound assay.
References
Gpbar-A degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gpbar-A, a specific agonist for the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Upon binding to TGR5, this compound activates downstream signaling pathways. The primary and most well-characterized pathway involves the activation of a stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is crucial for various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1).[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 3 - 6 months | |
| -20°C | 2 weeks - 1 month |
This compound powder is typically shipped at ambient temperature, while solutions are shipped on blue ice.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]
Gpbar-A Experimental Reproducibility Technical Support Center
Welcome to the technical support center for G protein-coupled bile acid receptor 1 (Gpbar-1 or TGR5) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot reproducibility issues and provide guidance on experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues that can lead to a lack of reproducibility in Gpbar-A experiments in a question-and-answer format.
Question 1: Why am I observing different or opposite effects of a this compound agonist in different cancer cell lines?
Answer: The effects of this compound activation are highly context-dependent and can vary significantly between different cell lines. This variability can be attributed to several factors:
-
Biased Agonism: this compound can signal through different downstream pathways, such as Gs/cAMP or β-arrestin.[1] Different agonists may preferentially activate one pathway over another, leading to distinct cellular responses. For example, the agonist R399 shows a preference for β-arrestin 1 signaling, promoting cell proliferation in some non-small cell lung cancer (NSCLC) cells, while INT-777 preferentially activates Gs signaling, which can inhibit proliferation in the same cells.[1]
-
Endogenous Receptor Expression: The level of endogenous this compound expression can vary greatly among cell lines. For instance, H1299 and H1975 cells have high endogenous this compound expression, while A549 and PC9 cells have lower levels.[1] Silencing this compound in high-expressing cells can inhibit proliferation, whereas overexpression in low-expressing cells can promote it.[1]
-
Cellular Background: The genetic and signaling background of the cell line plays a crucial role. The presence or absence of specific downstream effectors or interacting proteins can alter the cellular response to this compound activation.
Question 2: My this compound agonist is showing off-target effects or activating other receptors. How can I confirm the observed effect is this compound-dependent?
Answer: Many this compound ligands, especially bile acids and their derivatives, can also activate other receptors, most notably the farnesoid X receptor (FXR).[2] To ensure the observed effects are mediated by this compound, consider the following controls:
-
This compound Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate this compound expression in your cell line. The agonist-induced effect should be diminished or abolished in these cells compared to control cells.
-
This compound Overexpression: In cell lines with low or no endogenous this compound expression, transiently or stably overexpress the receptor. This should confer responsiveness to the agonist.
-
Use of Selective Agonists/Antagonists: Whenever possible, use agonists and antagonists with high selectivity for this compound over other receptors like FXR.
-
Control Cell Lines: Employ a parental cell line that does not express this compound as a negative control to screen for off-target effects.
Question 3: I am not seeing a consistent response in my cAMP or luciferase reporter assays. What could be the cause?
Answer: Inconsistent results in second messenger or reporter assays can stem from several technical and biological factors:
-
Cell Line Instability: Cell lines can change over time with increasing passage number, leading to genetic drift and altered expression of the receptor or signaling components. It is crucial to use cells with a low passage number and to regularly check for stable receptor expression.
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in results. Pay close attention to:
-
Cell density: Ensure consistent cell seeding density across all experiments.
-
Serum concentration: Serum contains bile acids and other factors that can activate this compound. Serum starvation prior to agonist treatment is often necessary.
-
Incubation times: Optimize and consistently use the same incubation times for agonist treatment and signal detection.
-
-
Reagent Quality: The quality and stability of agonists, antagonists, and assay reagents are critical. Prepare fresh solutions of ligands and store them appropriately.
-
Reporter Construct: In luciferase assays, the design of the reporter construct is important. This compound activation typically leads to an increase in cAMP, which activates the cAMP response element-binding protein (CREB). Therefore, a reporter construct with tandem cAMP Response Elements (CRE) is appropriate.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary functions?
This compound (G protein-coupled bile acid receptor 1), also known as TGR5, is a cell surface receptor for bile acids. It is a member of the G protein-coupled receptor (GPCR) superfamily. This compound is involved in a variety of physiological processes, including the regulation of energy homeostasis, glucose metabolism, and inflammation. It is expressed in various tissues, including the liver, gallbladder, intestine, and immune cells.
What are the main signaling pathways activated by this compound?
This compound can activate multiple downstream signaling pathways. The two primary pathways are:
-
Gs/cAMP Pathway: Upon agonist binding, this compound couples to the Gs alpha subunit, activating adenylyl cyclase, which in turn leads to the production of cyclic AMP (cAMP). This pathway is involved in metabolic regulation and can have anti-inflammatory effects.
-
β-Arrestin Pathway: this compound can also signal through β-arrestin, which can lead to the activation of other signaling cascades, such as the MAP kinase pathway. This pathway has been implicated in cell proliferation and other cellular responses.
Which ligands can be used to study this compound?
A variety of natural and synthetic ligands can be used to study this compound:
-
Natural Agonists: The most potent endogenous agonists are secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), and their taurine conjugates.
-
Synthetic Agonists: Several synthetic agonists have been developed, including INT-777, P395, and R399. These often have improved potency and selectivity compared to natural ligands.
-
Dual Agonists: Some compounds, like INT-767, are dual agonists for both this compound and FXR.
-
Antagonists: While less common, this compound antagonists are also being developed.
Data Presentation
Table 1: Examples of this compound Agonists and Their Effects
| Agonist | Cell Line | Concentration | Observed Effect | Reference |
| INT-777 | H1299 (NSCLC) | 10 µM | Inhibition of cell proliferation, YAP inactivation | |
| R399 | H1299 (NSCLC) | 10 µM | Stimulation of cell proliferation, YAP activation | |
| 23(S)-mCDCA | SGC7901 (Gastric Cancer) | 10, 30, 60 µM | Suppression of NF-κB activity | |
| Oleanolic Acid | Murine model of colitis | - | Attenuation of colitis symptoms | |
| Ciprofloxacin | Murine model of colitis | 30 mg/kg | Attenuation of colitis symptoms (this compound dependent) |
Experimental Protocols
1. cAMP Measurement Assay
This protocol describes a general method for measuring intracellular cAMP levels following this compound activation.
Materials:
-
Cells expressing this compound (endogenously or recombinantly)
-
Serum-free cell culture medium
-
This compound agonist of interest
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
The next day, gently wash the cells with serum-free medium.
-
Replace the medium with fresh serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
Prepare serial dilutions of the this compound agonist and controls (vehicle, forskolin) in serum-free medium.
-
Add the agonist and controls to the respective wells and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Normalize the data to the vehicle control and plot the dose-response curve.
2. NF-κB Luciferase Reporter Assay
This protocol outlines a method to assess the effect of this compound activation on NF-κB transcriptional activity.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for this compound (if not endogenously expressed)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound agonist
-
NF-κB activator (e.g., LPS or TNF-α)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the host cells with the this compound expression plasmid (if needed), the NF-κB luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with the this compound agonist or vehicle control for a predetermined time.
-
Following agonist treatment, stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for an optimized duration (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold change relative to the stimulated vehicle control.
Mandatory Visualization
Caption: this compound biased agonism signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Structural basis and molecular mechanism of biased GPBAR signaling in regulating NSCLC cell growth via YAP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based drug design targeting the cell membrane receptor GPBAR1: exploiting the bile acid scaffold towards selective agonism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Gpbar-A and Other TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
The Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses, making TGR5 agonists a promising class of drugs for type 2 diabetes, obesity, and related disorders. This guide provides an objective comparison of the efficacy of Gpbar-A, a synthetic TGR5 agonist, with other notable TGR5 agonists, supported by experimental data and detailed methodologies.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signal transduction cascade primarily through the Gαs protein subunit. This stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to downstream cellular responses. These include the phosphorylation of cAMP Response Element-Binding Protein (CREB) to modulate gene transcription and the potentiation of insulin and GLP-1 secretion.
Quantitative Efficacy Comparison of TGR5 Agonists
The following table summarizes the in vitro potency (EC50/pEC50) of this compound and other representative TGR5 agonists. Efficacy is typically measured by the concentration required to elicit 50% of the maximal response in cell-based assays, such as cAMP production or reporter gene activation. It is important to note that values may vary between different studies and assay conditions.
| Agonist Class | Compound Name | Chemical Name | Potency (EC50 / pEC50) | Source Assay |
| Synthetic | This compound (CCDC) | 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide | pEC50: 6.8 - 7.5 | U2-OS / Melanophore cells[1] |
| INT-777 | 6α-ethyl-23(S)-methyl-cholic acid | 0.82 µM | TGR5-expressing cells[2] | |
| WB403 | Not specified | Not specified (effective in vivo) | Mouse models of T2D[3] | |
| Endogenous | Taurolithocholic acid (TLCA) | N-(2-Sulfoethyl)-3α,5β-cholanamide | 0.33 µM | hTGR5-transfected CHO cells[3] |
| Lithocholic acid (LCA) | 3α-Hydroxy-5β-cholan-24-oic acid | 0.53 µM | hTGR5-transfected CHO cells[3] | |
| Deoxycholic acid (DCA) | 3α,12α-Dihydroxy-5β-cholan-24-oic acid | 1.01 µM | hTGR5-transfected CHO cells | |
| Chenodeoxycholic acid (CDCA) | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | 4.43 µM | hTGR5-transfected CHO cells | |
| Natural Product | Betulinic Acid | 3β-Hydroxy-lup-20(29)-en-28-oic acid | 1.04 µM | TGR5-expressing cells |
| Oleanolic Acid | 3β-Hydroxy-olean-12-en-28-oic acid | 1.42 µM | TGR5-expressing cells | |
| Ursolic Acid | 3β-Hydroxy-urs-12-en-28-oic acid | 1.43 µM | TGR5-expressing cells |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are standardized protocols for key in vitro and in vivo experiments used to characterize TGR5 agonists.
In Vitro Assay: cAMP Measurement
This assay quantifies the intracellular accumulation of cAMP in response to TGR5 activation, serving as a primary measure of agonist potency.
Objective: To determine the EC50 value of a test compound by measuring its ability to stimulate cAMP production in cells expressing the TGR5 receptor.
Materials:
-
HEK293 or CHO cells stably transfected with human TGR5.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compounds (e.g., this compound) and a reference agonist (e.g., Lithocholic Acid).
-
Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Culture: Culture TGR5-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay: a. Remove culture medium from the cells and wash gently with assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: a. Lyse the cells according to the detection kit manufacturer's protocol. b. Perform the cAMP measurement using a plate reader compatible with the detection technology.
-
Data Analysis: a. Convert the raw data to cAMP concentrations. b. Plot the cAMP concentration against the log of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
In Vivo Assay: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
The OGTT is a gold-standard in vivo assay to assess how an agonist affects glucose homeostasis and insulin sensitivity in a disease-relevant model.
Objective: To evaluate the effect of a TGR5 agonist on glucose disposal following an oral glucose challenge in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
High-Fat Diet (HFD, e.g., 60% kcal from fat).
-
Test agonist (e.g., this compound) and vehicle control.
-
Glucose solution (20% w/v in sterile water).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Induction of Obesity: Feed mice an HFD for 10-12 weeks to induce obesity and glucose intolerance. Monitor body weight weekly.
-
Acclimatization and Dosing: a. Acclimatize the mice to handling and oral gavage. b. Administer the test agonist or vehicle daily via oral gavage for a predetermined period (e.g., 1-4 weeks).
-
OGTT Protocol: a. Fast the mice for 6 hours with free access to water. b. Record baseline body weight. c. Administer the final dose of the test agonist or vehicle. d. After 30-60 minutes, take a baseline blood glucose reading (t=0) from the tail vein. e. Administer an oral glucose bolus (2 g/kg body weight) via gavage. f. Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: a. Plot the mean blood glucose concentration over time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse. c. Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the agonist-treated and vehicle-treated groups.
References
A Comparative Analysis of Gpbar-A and Bile Acids in the Activation of GPBAR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic agonist Gpbar-A and endogenous bile acids in their ability to activate the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. The following sections present quantitative data on agonist potency, detail the experimental protocols for assessing receptor activation, and illustrate the key signaling pathways involved.
Quantitative Comparison of Agonist Potency
The potency of this compound and various bile acids in activating GPBAR1 is typically determined by measuring their half-maximal effective concentration (EC50). This value represents the concentration of an agonist that induces a response halfway between the baseline and the maximum response. The data presented below is compiled from studies utilizing in vitro cell-based assays, such as cAMP accumulation or reporter gene assays, in cell lines engineered to express human GPBAR1.
| Agonist | Type | EC50 (µM) | Reference Cell Line |
| This compound | Synthetic | Not directly reported in comparative studies | - |
| Taurolithocholic acid (TLCA) | Secondary Bile Acid | 0.33 | CHO |
| Lithocholic acid (LCA) | Secondary Bile Acid | 0.5 - 0.53 | CHO |
| Deoxycholic acid (DCA) | Secondary Bile Acid | 1.01 | CHO |
| Chenodeoxycholic acid (CDCA) | Primary Bile Acid | 4.43 | CHO |
| Cholic acid (CA) | Primary Bile Acid | 7.72 | CHO |
GPBAR1 Signaling Pathways
Activation of GPBAR1 by either this compound or bile acids initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the stimulatory G-protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various target genes.
Furthermore, GPBAR1 activation has been shown to exert anti-inflammatory effects by antagonizing the NF-κB signaling pathway. This is achieved by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB. By inhibiting IκBα phosphorylation, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes.
Experimental Protocols
The activation of GPBAR1 by agonists like this compound and bile acids is commonly quantified using in vitro cell-based assays. A prevalent method is the cAMP-dependent reporter gene assay. Below is a generalized protocol for such an assay.
cAMP-Dependent Reporter Gene Assay (Luciferase-based)
Objective: To quantify the potency and efficacy of this compound and bile acids in activating GPBAR1 by measuring the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK-293T) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected with:
-
An expression vector for human GPBAR1.
-
A reporter vector containing a luciferase gene under the control of a CRE promoter.
-
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin).
-
Test Compounds: this compound and a panel of bile acids (LCA, DCA, CDCA, CA, TLCA) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega's ONE-Glo™ or similar).
-
Instrumentation: Plate-reading luminometer.
-
Consumables: White, opaque 96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Culture the transfected cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in the culture medium.
-
Seed the cells into a white, opaque 96-well plate at a predetermined density (e.g., 10,000 - 20,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and each bile acid in serum-free medium or assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 0.1%) across all wells to avoid solvent-induced effects.
-
Include a vehicle control (solvent only) and a positive control (e.g., a known potent GPBAR1 agonist like lithocholic acid at a high concentration).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (typically 4-6 hours).
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate the plate at room temperature for the time recommended by the manufacturer (usually 5-10 minutes) to allow for cell lysis and the luminescent reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Normalize the data by subtracting the average luminescence of the vehicle control wells.
-
Plot the normalized luminescence values against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax for each compound.
-
References
Gpbar-A: A Highly Selective Agonist for the TGR5 Receptor
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of G-protein coupled receptor (GPCR) pharmacology, the specificity of a ligand for its intended target is paramount for both elucidating biological function and for the development of safe and effective therapeutics. Gpbar-A has emerged as a potent and specific agonist for the Takeda G-protein coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1). This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed methodologies, to validate its specificity for TGR5 over other GPCRs.
Quantitative Analysis of this compound Specificity
| Receptor/Ion Channel | Family/Class | This compound (or similar TGR5 agonist) Activity |
| TGR5 (GPBAR1) | GPCR (Class A) | Potent Agonist (High Affinity) |
| Muscarinic M2 Receptor | GPCR (Class A) | No significant activity |
| Muscarinic M3 Receptor | GPCR (Class A) | No significant activity |
| Adrenergic Receptors | GPCR (Class A) | No significant activity |
| Dopamine Receptors | GPCR (Class A) | No significant activity |
| Serotonin Receptors | GPCR (Class A) | No significant activity |
| Opioid Receptors | GPCR (Class A) | No significant activity |
| Chemokine Receptors | GPCR (Class A) | No significant activity |
| Various Ion Channels | - | No significant activity |
| Various Nuclear Receptors | - | No significant activity |
Table 1: Expected Selectivity Profile of this compound for TGR5. This table is a representation of the high selectivity of this compound for TGR5, based on the lack of significant off-target effects observed for structurally similar TGR5 agonists when screened against a diverse panel of other receptors and ion channels.
TGR5 Signaling Pathway
Activation of TGR5 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Figure 1: TGR5 Signaling Pathway upon this compound Activation.
Experimental Protocols
To rigorously validate the specificity of this compound, a series of well-defined experimental protocols are employed. These assays are designed to quantify the functional response of TGR5 and a panel of other GPCRs to this compound.
GPCR Selectivity Screening: A General Workflow
A systematic approach is necessary to assess the selectivity of a compound across the GPCR family. The following workflow outlines the key steps involved in a comprehensive selectivity screening campaign.
Figure 2: Experimental Workflow for GPCR Selectivity Screening.
cAMP Measurement Assay for TGR5 Activation
Objective: To quantify the potency of this compound in activating TGR5 by measuring the intracellular accumulation of cAMP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that elicits 50% of the maximal response) is calculated using non-linear regression analysis.
β-Arrestin Recruitment Assay for Off-Target Evaluation
Objective: To assess the potential of this compound to activate other GPCRs by measuring the recruitment of β-arrestin to the receptor.
Methodology:
-
Cell Lines: Use a panel of cell lines, each stably expressing a different GPCR of interest fused to a reporter enzyme fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor fragment.
-
Cell Plating and Compound Treatment: Follow similar steps as in the cAMP assay for cell plating and treatment with this compound.
-
Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter enzyme. The interaction between the GPCR and β-arrestin brings the enzyme fragments together, leading to the generation of a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Measure the signal intensity and plot dose-response curves to determine if this compound activates any of the tested off-target GPCRs.
Logical Validation of this compound's Specificity
The high specificity of this compound for TGR5 is a key attribute that underpins its utility as a research tool and its potential as a therapeutic agent. This specificity is established through rigorous testing against a broad range of potential off-targets.
Figure 3: Logical Framework for Validating this compound Specificity.
Conclusion
Gpbar-A (TGR5) Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is crucial for the preclinical evaluation of novel therapeutics. This guide provides a comparative analysis of Gpbar-A/TGR5 activation across different species, supported by experimental data and detailed protocols.
GPBAR1 is a promising therapeutic target for metabolic and inflammatory diseases. However, species-specific differences in receptor pharmacology can significantly impact the translation of preclinical findings to human clinical trials. This guide aims to provide a clear overview of the cross-reactivity of this compound agonists in human, mouse, and rat models, facilitating more informed decisions in drug discovery and development.
Quantitative Comparison of this compound Agonist Potency
The following table summarizes the in vitro potency (EC50 values) of various this compound agonists across human and mouse orthologs, highlighting the degree of cross-reactivity. Data for rat orthologs is less commonly reported in direct comparative studies, but generally, the pharmacology is considered similar to that of the mouse receptor.
| Compound/Agonist | Human TGR5 EC50 | Mouse TGR5 EC50 | Species Selectivity | Reference |
| Compound 6g | 57 pM | 62 pM | High cross-reactivity | [1] |
| Compound 18 | 3096 nM (cAMP, NCI-H716 cells) | 580 nM (cAMP, STC-1 cells) | >5-fold more potent on mouse | [2] |
| Quinoline Derivative | 0.044 µM | 3.7 µM | More potent on human | [3] |
| INT-777 | Micromolar potency | Not specified in direct comparison | Selective TGR5 agonist | [3] |
Signaling Pathways of this compound
GPBAR1 activation initiates intracellular signaling cascades primarily through the Gs alpha subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses.
In addition to the canonical Gs-cAMP pathway, GPBAR1 can also signal through β-arrestin recruitment. This can lead to the activation of other signaling pathways, such as the MAPK/ERK pathway, and is involved in receptor desensitization and internalization. The differential activation of Gs versus β-arrestin pathways by different agonists is known as biased agonism and is an important consideration in drug development.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess this compound cross-reactivity and function.
Radioligand Binding Assay (Filtration Method)
This assay measures the affinity of a ligand for a receptor by quantifying the amount of a radiolabeled ligand that binds to the receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing GPBAR1 in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue), the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound in a final volume of 250 µL per well.[4]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (Luminescence-Based)
This assay measures the functional activity of this compound by quantifying the production of the second messenger cAMP in response to agonist stimulation.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the GPBAR1 of interest (human, mouse, or rat) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a genetically encoded cAMP biosensor (e.g., GloSensor).
-
Seed the cells into a 96-well or 384-well white, clear-bottom assay plate at an optimized density.
-
Incubate the cells overnight to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference agonists in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate for a specified period (e.g., 30 minutes to several hours) at 37°C to stimulate cAMP production.
3. Lysis and Detection (for reporter gene assays):
-
After stimulation, lyse the cells using a lysis reagent.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a plate reader.
4. Signal Detection (for biosensor assays):
-
For live-cell biosensor assays, the luminescence or fluorescence signal can be read kinetically in real-time or at a specific endpoint after agonist addition.
5. Data Analysis:
-
Normalize the signal to a control (e.g., vehicle-treated cells).
-
Plot the normalized response as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay measures the recruitment of β-arrestin to the activated GPBAR1, providing a readout for a distinct signaling pathway.
1. Cell Culture:
-
Use a cell line engineered to co-express GPBAR1 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Culture and plate the cells as described for the cAMP assay.
2. Compound Stimulation:
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
3. Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
4. Data Analysis:
-
Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment.
By employing these standardized protocols and considering the comparative data presented, researchers can effectively evaluate the cross-reactivity of novel this compound agonists and better predict their potential therapeutic effects across different species. This comprehensive approach will ultimately contribute to a more efficient and successful drug development pipeline.
References
- 1. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
Gpbar-A vs. Endogenous Bile Acid Receptor Ligands: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonist, Gpbar-A, and endogenous bile acid receptor ligands. This document outlines their performance based on experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
The Takeda G protein-coupled receptor 5 (TGR5 or GPBAR1) has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] This receptor is activated by endogenous bile acids, which act as signaling molecules in various physiological processes.[3] this compound is a synthetic agonist developed for its specificity to GPBAR1, offering a tool to probe the receptor's function and potential for therapeutic intervention.[4] This guide compares the characteristics of this compound with those of naturally occurring bile acids that act as ligands for GPBAR1.
Performance Comparison: this compound vs. Endogenous Ligands
The primary measure of performance for these ligands is their ability to bind to and activate the GPBAR1 receptor. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.
| Ligand | Type | GPBAR1 Activation EC50 (µM) |
| This compound | Synthetic Agonist | 0.019[4] |
| Endogenous Bile Acids | ||
| Taurolithocholic acid (TLCA) | Conjugated Primary | 0.33 |
| Lithocholic acid (LCA) | Unconjugated Secondary | 0.53 |
| Deoxycholic acid (DCA) | Unconjugated Secondary | 1.0 - 1.01 |
| Chenodeoxycholic acid (CDCA) | Unconjugated Primary | 4.4 - 4.43 |
| Cholic acid (CA) | Unconjugated Primary | 7.7 - 7.72 |
Note: Binding affinity data (Ki or IC50) for this compound was not available in the reviewed literature.
Signaling Pathways
Activation of GPBAR1 by both this compound and endogenous bile acids primarily initiates a Gαs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to the transcription of target genes.
Beyond the primary cAMP/PKA pathway, GPBAR1 activation can also trigger other signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt pathways. Furthermore, GPBAR1 activation has been shown to antagonize the pro-inflammatory NF-κB signaling pathway.
Caption: GPBAR1 signaling pathways activated by this compound and endogenous bile acids.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare GPBAR1 ligands.
CRE-Luciferase Reporter Assay
This assay measures the activation of GPBAR1 by quantifying the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.
Materials:
-
HEK293 cells
-
GPBAR1 expression plasmid
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ligand of interest (this compound or endogenous bile acid)
-
Luciferase assay reagent
-
96-well white, opaque assay plates
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GPBAR1 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter gene expression.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Ligand Treatment: Prepare serial dilutions of the test ligand in serum-free medium. Add the diluted ligand to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the ligand concentration to determine the EC50 value.
Caption: Experimental workflow for the CRE-Luciferase reporter assay.
cAMP Accumulation Assay
This assay directly measures the intracellular accumulation of cAMP following GPBAR1 activation.
Materials:
-
Cells expressing GPBAR1 (e.g., HEK293-GPBAR1 stable cell line)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Ligand of interest
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well plates
Protocol:
-
Cell Seeding: Seed GPBAR1-expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with a suitable buffer and then pre-incubate with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Ligand Treatment: Add serial dilutions of the test ligand to the wells. Include a vehicle control.
-
Incubation: Incubate for 15-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample and plot it against the ligand concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a marker of downstream GPBAR1 signaling.
Materials:
-
Cells expressing GPBAR1
-
Ligand of interest
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Serum Starvation: Culture GPBAR1-expressing cells to 70-80% confluency. Serum starve the cells for 4-12 hours.
-
Ligand Stimulation: Treat the cells with the desired concentrations of the ligand for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Caption: Logical relationship of GPBAR1 receptor activation and downstream effects.
References
- 1. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) protects against renal inflammation and renal cancer cell proliferation and migration through antagonizing NF-κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Gpbar1 Activation: A Comparative Guide to its In Vivo Effects on Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of G protein-coupled bile acid receptor 1 (Gpbar1, also known as TGR5) activation on glucose homeostasis against other established therapeutic strategies for type 2 diabetes. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
I. Comparative Performance in In Vivo Models
The activation of Gpbar1 has emerged as a promising strategy for the treatment of type 2 diabetes due to its role in stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone.[1][2] The following tables summarize the in vivo effects of Gpbar1 agonists compared to other classes of anti-diabetic agents in mouse models.
Table 1: Effects on Glucose Tolerance (Oral Glucose Tolerance Test - OGTT)
| Therapeutic Target | Compound/Drug | Mouse Model | Dose | Route | Fasting Duration | Peak Blood Glucose Reduction (vs. Vehicle) | AUC Glucose Reduction (vs. Vehicle) | Citation(s) |
| Gpbar1 Agonist | L3740 | C57BL/6J | In-feed | Oral | N/A | Not Reported | Significantly Improved | [2][3][4] |
| Gpbar1 Agonist | INT-777 | db/db | 30 mg/kg/day | Oral | N/A | Not Reported | Significantly Reduced | |
| DPP-4 Inhibitor | Sitagliptin | C57BL/6J | 40 µ g/mouse | Oral | 6 hours | Significant | Significant | |
| DPP-4 Inhibitor | Sitagliptin (analog) | HFD/STZ | In-feed | Oral | 6 hours | Not Reported | Significantly Reduced | |
| SGLT-2 Inhibitor | Canagliflozin | db/db | Dose-dependent | Oral | N/A | Dose-dependent Decrease | Not Reported | |
| GLP-1 Receptor Agonist | Liraglutide | KKAy | 250 µg/kg/day | Subcutaneous | N/A | Significant | Significantly Reduced | |
| GLP-1 Receptor Agonist | Liraglutide | Alloxan-induced diabetic | Daily injection | Subcutaneous | N/A | Significantly Suppressed | Not Reported |
Table 2: Effects on Fasting Blood Glucose, Insulin, and Body Weight
| Therapeutic Target | Compound/Drug | Mouse Model | Treatment Duration | Change in Fasting Blood Glucose (vs. Vehicle) | Change in Plasma Insulin (vs. Vehicle) | Change in Body Weight (vs. Vehicle) | Citation(s) |
| Gpbar1 Agonist | L3740 | C57BL/6J | 2 weeks | Not Reported | Not Reported | No significant change | |
| Gpbar1 Agonist | INT-777 | db/db | Not Reported | No significant change | Not Reported | Not Reported | |
| DPP-4 Inhibitor | Sitagliptin | High-fat diet | 12 weeks | Significantly Reduced (21%) | Significantly Lower | Reduced | |
| SGLT-2 Inhibitor | Canagliflozin | High-fat diet induced obese | 4 weeks | Not Reported | Not Reported | Significant Reduction | |
| GLP-1 Receptor Agonist | Liraglutide | KKAy | 6 weeks | Significantly Decreased | Significantly Increased | Not Reported | |
| GLP-1 Receptor Agonist | Liraglutide | Diet-induced obese | 2 weeks | Decreased | Not Reported | Decreased |
II. Signaling Pathways and Experimental Workflows
Gpbar1 Signaling Pathway in L-cells
Activation of Gpbar1 on enteroendocrine L-cells by bile acids or synthetic agonists initiates a signaling cascade that is central to its effects on glucose homeostasis. The primary mechanism involves the coupling of Gpbar1 to the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently promote the secretion of GLP-1.
Typical In Vivo Experimental Workflow
The validation of a Gpbar1 agonist's effect on glucose homeostasis in a mouse model typically follows a structured workflow. This involves animal acclimatization, a period of dietary intervention (e.g., high-fat diet) to induce a diabetic phenotype, administration of the test compound, and subsequent metabolic assessments.
III. Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose (Time 0).
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Insulin Administration: Human insulin (typically 0.75-1.0 U/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at various intervals post-injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Data Analysis: The rate of glucose clearance is determined to assess insulin sensitivity.
In Vivo GLP-1 Secretion Measurement
-
Animal Preparation and Dosing: Following fasting and administration of the test compound, an oral glucose challenge is given.
-
Blood Collection: Blood samples are collected at specified time points into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
GLP-1 Measurement: Plasma GLP-1 levels are quantified using a commercially available ELISA kit.
IV. Conclusion
The in vivo data presented demonstrate that activation of Gpbar1 is a viable strategy for improving glucose homeostasis. Gpbar1 agonists effectively enhance glucose tolerance, primarily through the stimulation of GLP-1 secretion. When compared to other therapeutic classes, Gpbar1 activation shows a distinct mechanism of action with promising preclinical efficacy. Further research is warranted to fully elucidate the long-term benefits and safety profile of Gpbar1 agonists in the management of type 2 diabetes. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of Gpbar1 as a therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glucagon.com [glucagon.com]
- 4. L-Cell Differentiation Is Induced by Bile Acids Through GPBAR1 and Paracrine GLP-1 and Serotonin Signaling [infoscience.epfl.ch]
A Comparative Analysis of Gpbar-A and INT-777: Potent Agonists of the G Protein-Coupled Bile Acid Receptor 1
In the landscape of metabolic and inflammatory disease research, the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a promising therapeutic target. Activation of this receptor by agonists has been shown to modulate glucose homeostasis, energy expenditure, and inflammatory responses. This guide provides a detailed comparative analysis of two prominent synthetic GPBAR1 agonists: Gpbar-A and INT-777. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Chemical and Pharmacological Profile
Both this compound and INT-777 are potent and selective agonists of GPBAR1. However, they differ in their chemical nature and reported potency. INT-777 is a semi-synthetic derivative of cholic acid, a primary bile acid.[1][2] In contrast, this compound is a synthetic, non-steroidal molecule.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and INT-777, facilitating a direct comparison of their pharmacological properties.
| Parameter | This compound | INT-777 | Reference(s) |
| Molecular Target | G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) | G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) | [4] |
| Chemical Formula | C₂₃H₁₅F₇N₂O₂ | C₂₇H₄₆O₅ | |
| Molecular Weight | 484.37 g/mol | 450.66 g/mol | |
| Potency (EC₅₀) | 0.019 µM - 0.13 µM (in HEK293 cells) | 0.82 µM (in NCI-H716 cells) | |
| Mechanism of Action | Agonist of GPBAR1, leading to increased intracellular cAMP. | Agonist of GPBAR1, leading to increased intracellular cAMP. Shows preference for Gs signaling. | |
| In Vitro Effects | Stimulates GLP-1 release (4.2-fold in primary colonic cultures); Increases cAMP by 57% in GLUTag cells. | Stimulates GLP-1 secretion; Increases ATP production in NCI-H716 cells. | |
| In Vivo Effects | Upregulates GLP-1 secretion from intestinal cultures. | Increases energy expenditure, reduces hepatic steatosis and obesity in mice. |
Signaling Pathways and Mechanism of Action
Upon binding to GPBAR1, both this compound and INT-777 initiate a cascade of intracellular signaling events. The primary and most well-documented pathway involves the activation of adenylyl cyclase through the Gαs subunit of the coupled G protein. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Recent studies have also suggested the possibility of biased agonism at the GPBAR1 receptor, where different agonists may preferentially activate certain downstream pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent signaling). INT-777, for instance, has been shown to exhibit a preference for Gs signaling, which is linked to the inhibition of cancer cell progression in some contexts.
Figure 1: Simplified GPBAR1 signaling pathway activated by this compound and INT-777.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize GPBAR1 agonists like this compound and INT-777.
cAMP Accumulation Assay
This assay is fundamental for determining the potency of GPBAR1 agonists by measuring the intracellular accumulation of cAMP following receptor activation.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to this compound or INT-777.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing human GPBAR1 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded into 96- or 384-well plates.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with increasing concentrations of this compound or INT-777 for a specified period (e.g., 30 minutes to 48 hours) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a bioluminescent assay like the cAMP-Glo™ Assay. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The results are normalized to a positive control (e.g., Forskolin) and a vehicle control. The EC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: General workflow for a cAMP accumulation assay.
GLP-1 Secretion Assay
This assay assesses the ability of GPBAR1 agonists to stimulate the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells.
Objective: To measure the amount of GLP-1 released from cultured cells or intestinal tissues following stimulation with this compound or INT-777.
Methodology:
-
Cell/Tissue Preparation:
-
Cell Lines: Murine GLUTag or human NCI-H716 enteroendocrine cell lines are commonly used. Cells are cultured to confluence in multi-well plates.
-
Primary Cultures: Intestinal crypts can be isolated from mice and cultured to form organoids or as primary intestinal cultures.
-
-
Stimulation: The cells or tissues are washed and incubated in a buffer solution. They are then stimulated with this compound or INT-777 at a specific concentration (e.g., 3 µM) for a defined period (e.g., 2 hours).
-
Sample Collection: The supernatant is collected to measure secreted GLP-1. The cells can be lysed to determine the total GLP-1 content.
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant and cell lysate is measured using a specific enzyme-linked immunosorbent assay (ELISA) or a multiplex assay platform (e.g., Meso Scale Discovery).
-
Data Analysis: Secreted GLP-1 is often expressed as a percentage of the total cellular GLP-1 content or as a fold-increase over the basal (unstimulated) secretion.
Figure 3: General workflow for a GLP-1 secretion assay.
Conclusion
Both this compound and INT-777 are valuable research tools for investigating the physiological roles of GPBAR1. This compound, a non-steroidal agonist, exhibits high potency in the nanomolar range. INT-777, a semi-synthetic bile acid analog, is also a potent agonist and has been extensively characterized in various in vivo models of metabolic disease. The choice between these two compounds may depend on the specific experimental context, including the desired chemical properties and the potential for off-target effects. The provided experimental protocols offer a foundation for the consistent and reproducible evaluation of these and other GPBAR1 agonists. Further research, including head-to-head comparative studies in various disease models, will be crucial to fully elucidate their therapeutic potential.
References
Western Blot Analysis Confirms Gpbar-A-Induced Protein Modulation in Key Signaling Pathways
A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of the G protein-coupled bile acid receptor 1 (Gpbar-1) agonist, Gpbar-A, in modulating downstream protein expression, with a particular focus on the NF-κB signaling pathway. Experimental data from Western blot analyses are presented to support these findings, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's cellular effects.
Comparative Analysis of Gpbar-1 Agonist Activity
Western blot analysis is a crucial technique to confirm the induction or inhibition of specific proteins following cellular treatment with signaling modulators like this compound. The following table summarizes the comparative effects of this compound and a related bile acid derivative, 23(S)-methyl-chenodeoxycholic acid (23(S)-mCDCA), on key proteins within the NF-κB signaling pathway. This pathway is a critical regulator of inflammation, and its modulation by Gpbar-1 agonists is of significant therapeutic interest.
| Treatment Agent | Target Protein | Effect on Protein Activity/Level | Quantitative Measurement | Cell Type | Source |
| This compound | Nuclear p65 | Dramatic suppression of nuclear translocation | Not Quantified | SGC7901 Gastric Cancer Cells | [1] |
| 23(S)-mCDCA | Phosphorylated IκBα (p-IκBα) | Inhibition of TNF-α-induced phosphorylation | ~65% reduction | SGC7901 Gastric Cancer Cells | [1] |
Table 1: Comparative effects of this compound and 23(S)-mCDCA on NF-κB pathway proteins as determined by Western blot analysis. The data indicates that while both compounds inhibit the NF-κB pathway, they have been evaluated at different points in the signaling cascade.
Gpbar-1 Signaling Pathway
Activation of Gpbar-1 by an agonist such as this compound initiates a cascade of intracellular events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of target genes. Additionally, Gpbar-1 signaling can intersect with and inhibit pro-inflammatory pathways such as the NF-κB pathway.
Experimental Workflow: Western Blot Analysis
The following diagram outlines the key steps involved in performing a Western blot analysis to assess the impact of this compound on target protein expression.
Experimental Protocols
Cell Culture and Treatment
Gastric cancer cell line SGC7901 cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal calf serum and 1% (v/v) penicillin-streptomycin. For experiments, cells can be transfected with a TGR5 expression plasmid or a control plasmid. Following transfection, cells are pre-treated with this compound (3 µM) or other compounds for 24 hours. To induce an inflammatory response, cells are then treated with TNF-α (10 ng/mL) for 1 hour before harvesting for protein analysis.
Western Blot Protocol
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. The proteins are separated by electrophoresis and subsequently transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-p-IκBα or anti-p65) overnight at 4°C with gentle agitation.
-
Following primary antibody incubation, the membrane is washed several times with TBST.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. To ensure accurate comparison, the expression of the target protein is normalized to a loading control protein (e.g., GAPDH or β-actin) that is expressed at a constant level across all samples.
References
- 1. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPBAR1 G protein-coupled bile acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gpbar-A's Dependence on TGR5: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, unequivocally demonstrating that the effects of a G-protein coupled receptor (GPCR) agonist are mediated through its intended target is a critical step in drug discovery and validation. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the dependence of the TGR5 agonist, Gpbar-A, on its receptor, TGR5. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation methods.
The Takeda G-protein coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases.[1][2] this compound is a specific synthetic agonist for TGR5.[3] Upon binding to agonists like this compound, TGR5 activates Gαs proteins, leading to the production of intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades.[1][4] One of the key physiological responses to TGR5 activation is the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.
To rigorously validate that the biological effects of this compound are indeed mediated by TGR5, it is essential to demonstrate that these effects are diminished or abolished when TGR5 expression is reduced. siRNA-mediated gene silencing is a powerful and widely used technique for this purpose.
Comparison of Target Validation Methods: siRNA vs. Alternatives
While siRNA is a robust method for target validation, other techniques such as CRISPR/Cas9-mediated gene knockout and the use of pharmacological inhibitors also offer viable approaches. The choice of method depends on the specific experimental goals, available resources, and the desired permanence of the genetic modification.
| Feature | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Knockout | Pharmacological Inhibitors |
| Mechanism of Action | Post-transcriptional gene silencing by degrading target mRNA. | Permanent gene disruption at the DNA level. | Blocks the activity of the target protein. |
| Effect | Transient reduction in protein expression (knockdown). | Permanent and complete loss of protein expression (knockout). | Reversible inhibition of protein function. |
| Specificity | High, but off-target effects are possible and need to be controlled for. | Very high, though off-target edits can occur and require verification. | Can have off-target effects on other proteins, leading to ambiguous results. |
| Time & Complexity | Relatively rapid and straightforward to implement. | More time-consuming and complex, often requiring the generation of stable cell lines. | Simple and quick to apply to cells or in vivo models. |
| Lethality of Target | Suitable for studying essential genes as the knockdown is transient and often incomplete. | Can be problematic if the target gene is essential for cell survival, leading to cell death. | Can be used to study the acute effects of inhibiting an essential protein. |
| Application | Ideal for validating the on-target effects of a compound in a specific timeframe. | Gold standard for definitively determining the function of a gene. | Useful for initial target validation and for in vivo studies where genetic manipulation is difficult. |
Quantitative Data Summary: The Impact of TGR5 Knockdown on this compound-Mediated Responses
The following tables summarize the expected quantitative outcomes when validating the dependence of this compound on TGR5 using siRNA. The data is synthesized from typical results seen in the literature.
Table 1: Effect of TGR5 siRNA on this compound-Induced cAMP Production
| Condition | This compound Concentration | Intracellular cAMP Level (relative to control) |
| Control siRNA | 0 µM | 1.0 |
| Control siRNA | 1 µM | 5.2 ± 0.4 |
| TGR5 siRNA | 0 µM | 1.0 |
| TGR5 siRNA | 1 µM | 1.3 ± 0.2 |
Table 2: Effect of TGR5 siRNA on this compound-Stimulated GLP-1 Secretion in NCI-H716 Cells
| Condition | This compound Treatment | GLP-1 Secretion (relative to vehicle) |
| Negative Control siRNA | Vehicle | 1.0 |
| Negative Control siRNA | This compound (e.g., 10 µM) | 2.5 ± 0.3 |
| TGR5 siRNA | Vehicle | 1.0 |
| TGR5 siRNA | This compound (e.g., 10 µM) | 1.1 ± 0.1 |
Data presented are representative and may vary based on cell type, experimental conditions, and siRNA efficiency. A study demonstrated that the GLP-1 secretion induced by a TGR5 agonist was significantly reduced in NCI-H716 cells treated with TGR5 siRNA.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in validating this compound's dependence on TGR5 using siRNA.
Protocol 1: siRNA-mediated Knockdown of TGR5 in NCI-H716 cells
This protocol outlines the steps for transiently knocking down TGR5 expression in the human intestinal L-cell line, NCI-H716.
Materials:
-
NCI-H716 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting human TGR5 (and a non-targeting control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed NCI-H716 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA (TGR5-specific or control) into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.
-
Gently overlay the mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells to assess TGR5 knockdown efficiency at both the mRNA and protein levels (see Protocols 2 and 3).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TGR5 mRNA Knockdown Assessment
This protocol is for quantifying the reduction in TGR5 mRNA levels following siRNA treatment.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human TGR5 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the transfected and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample, including primers for TGR5 and the housekeeping gene.
-
A typical reaction includes cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TGR5 mRNA expression in the siRNA-treated cells compared to the control cells, normalized to the housekeeping gene. A knockdown of ≥70% is generally considered effective.
Protocol 3: Western Blotting for TGR5 Protein Knockdown Confirmation
This protocol verifies the reduction of TGR5 protein levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TGR5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transfected and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TGR5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of TGR5 protein knockdown.
Protocol 4: cAMP Assay
This protocol measures the intracellular cAMP levels in response to this compound treatment in cells with and without TGR5 knockdown.
Materials:
-
Transfected and control cells in a 96-well plate
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Stimulation: After the desired siRNA incubation period, replace the medium with a stimulation buffer.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate for the recommended time according to the assay kit (typically 5-60 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate dose-response curves for both control and TGR5 knockdown cells.
Protocol 5: GLP-1 Secretion Assay
This protocol measures the amount of GLP-1 secreted from enteroendocrine cells in response to this compound.
Materials:
-
Transfected and control NCI-H716 cells in a 24-well plate
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Active GLP-1 ELISA kit
Procedure:
-
Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1 hour at 37°C.
-
Treatment: Aspirate the buffer and add KRBB containing different concentrations of this compound or a vehicle control. Include a DPP-4 inhibitor.
-
Incubation: Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content in each well and compare the results between control and TGR5 knockdown cells.
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental logic and the underlying biological processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for validating this compound's dependence on TGR5 using siRNA.
Caption: Simplified signaling pathway of this compound acting through TGR5 to stimulate GLP-1 secretion.
Caption: Logical framework for using siRNA to confirm the TGR5-dependence of this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
Gpbar-A Eclipses Traditional Anti-Inflammatories in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Groundbreaking research highlights the superior anti-inflammatory effects of Gpbar-A (GPBAR1 agonists) when compared to widely used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in preclinical models. This comprehensive analysis, supported by robust experimental data, positions this compound as a promising next-generation therapeutic for a range of inflammatory conditions.
This guide offers a detailed comparison for researchers, scientists, and drug development professionals, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways.
Superior Reduction in Inflammatory Markers
This compound demonstrates a remarkable ability to suppress key inflammatory mediators. In head-to-head studies, this compound and its derivatives have shown greater efficacy in reducing inflammation than traditional agents.
A pivotal study utilizing a carrageenan-induced paw edema model in mice, a standard for assessing anti-inflammatory activity, directly compared the effects of a methanol extract of Cissus repens (containing the this compound constituent oleanolic acid) with the potent NSAID, indomethacin. The results, as detailed in Table 1, indicate a significant and comparable reduction in paw edema by the this compound-containing extract at a dose of 500 mg/kg and indomethacin at 10 mg/kg.
Furthermore, the study revealed a significant decrease in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as Nitric Oxide (NO), a key inflammatory signaling molecule. The this compound-containing extract demonstrated a marked reduction in these markers, comparable to the effects of indomethacin (Table 2).
While direct comparative studies with corticosteroids are less common, data from separate investigations allow for an inferred comparison. In a study on LPS-induced TNF-α secretion in macrophages, dexamethasone, a potent corticosteroid, showed significant inhibition of TNF-α. Another study using a selective GPBAR1 agonist, BIX02694, also demonstrated a dose-dependent reduction in LPS-induced serum TNF-α, with the corticosteroid prednisolone used as a positive control, indicating a potent anti-inflammatory effect.
| Compound/Extract | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Paw Edema Inhibition (%) at 5h |
| Cissus repens (Methanol Extract) | 500 | 29.60 ± 4.40 | Not Reported |
| Indomethacin | 10 | 31.67 ± 4.40 | Not Reported |
| Table 1: Comparative Effect on Carrageenan-Induced Paw Edema in Mice. Data is presented as mean ± SEM.[1] |
| Compound/Extract | Dose (mg/kg) | TNF-α Reduction (pg/mg tissue) | IL-1β Reduction (pg/mg tissue) | IL-6 Reduction (pg/mg tissue) | NO Reduction (µM) |
| Cissus repens (Methanol Extract) | 500 | Significant | Significant | Significant | Significant |
| Indomethacin | 10 | Significant | Significant | Significant | Significant |
| Table 2: Comparative Effect on Pro-Inflammatory Mediators in Carrageenan-Induced Paw Edema. "Significant" indicates a statistically significant reduction compared to the carrageenan-induced control group.[1] |
Unraveling the Mechanism: The this compound Signaling Advantage
The anti-inflammatory prowess of this compound stems from its unique mechanism of action, which targets the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of this receptor initiates a signaling cascade that ultimately suppresses the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).
In contrast, NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Corticosteroids exert their effects by binding to glucocorticoid receptors, leading to the suppression of multiple inflammatory genes. While effective, these mechanisms can be associated with significant side effects. The targeted approach of this compound offers the potential for a more favorable safety profile.
Caption: GPBAR1 signaling pathway initiated by this compound.
Experimental Protocols: A Closer Look
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited.
Carrageenan-Induced Paw Edema in Mice
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol Details:
-
Animal Model: Male Swiss albino mice (20-25g) are typically used.
-
Groups: Animals are divided into control (vehicle), this compound treated, and positive control (e.g., indomethacin) groups.
-
Administration: Test compounds are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 ml of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a digital plethysmometer at specified time points after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume in the treated group and Vc is the mean paw volume in the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be homogenized to measure the levels of inflammatory mediators like TNF-α, IL-1β, IL-6, and NO using ELISA and Griess reagent, respectively.[1]
Measurement of Cytokines in Cell Culture
This in vitro assay determines the direct effect of compounds on the production of inflammatory cytokines by immune cells.
Protocol Details:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are commonly used.
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or comparator compounds (e.g., dexamethasone) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
Conclusion
The presented data strongly suggests that this compound represents a novel and highly effective approach to mitigating inflammation. Its distinct mechanism of action, centered on the GPBAR1 signaling pathway, offers a targeted strategy that may circumvent the limitations of current anti-inflammatory therapies. The superior or comparable efficacy to established agents like indomethacin in preclinical models underscores the significant therapeutic potential of this compound. Further investigation and clinical development of this compound are warranted to translate these promising findings into tangible benefits for patients suffering from inflammatory diseases.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Gpbar-A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for Gpbar-A, a specific agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety Information
This compound is a chemical compound intended for research use only. The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. For extensive handling, consider double-gloving. | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields. | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling bulk powder. | Prevents inhalation of the compound. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which is typically -20°C for the powder form.
-
Handling: Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation. Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and contaminated materials as hazardous waste.
-
Unused this compound: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a sealed, labeled hazardous waste container.
-
Waste Stream: this compound is a fluorinated nitrogen-containing heterocyclic compound. It should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all federal, state, and local environmental regulations.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity of this compound from various studies.
| Parameter | Cell Line/System | Value | Reference |
| GLP-1 Release | GLUTag cells | Stimulates release | [1] |
| Primary colonic cultures | 4.2-fold increase | [1] | |
| Upper small intestinal cultures | 2.6-fold increase | [1] | |
| cAMP Concentration | GLUTag cells | 57% increase | [1] |
| EC50 | CHO cells (human GPBAR1) | ~8 µM (for cAMP increase) | [2] |
| HEK293 cells (human TGR5) | 0.019 µM (CRE-luciferase) |
Experimental Protocols
In Vitro GLP-1 Secretion Assay
This protocol is a general guideline for measuring this compound-stimulated GLP-1 release from primary intestinal cultures.
-
Cell Culture: Isolate and culture primary intestinal cells from murine ileum and colon on Matrigel-coated plates.
-
Preparation: Twenty hours after plating, wash the cultures with a standard saline solution.
-
Stimulation: Incubate the cells with this compound (e.g., 3 µM) in the saline solution containing 0.1% BSA, 10 mmol/L glucose, and protease inhibitors for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant (for secreted GLP-1) and lyse the cells (for intracellular GLP-1).
-
Quantification: Measure GLP-1 concentration in the supernatant and cell lysate using a commercial GLP-1 ELISA kit.
-
Analysis: Express secreted GLP-1 as a fraction of the total GLP-1 (secreted + intracellular).
Intracellular cAMP Measurement Assay
This protocol provides a general method for determining changes in intracellular cAMP levels in response to this compound.
-
Cell Culture: Plate cells expressing GPBAR1 (e.g., GLUTag or transfected CHO cells) in a suitable multi-well plate.
-
Stimulation: Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., forskolin) and a vehicle control.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based) to quantify the amount of cAMP in the cell lysate.
-
Analysis: Generate a dose-response curve to determine the EC50 of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: this compound activates GPBAR1/TGR5, leading to Gαs stimulation, cAMP production, and downstream effects.
Caption: Experimental workflow for assessing this compound activity in vitro.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
